Ledipasvir-d6
Description
Structure
2D Structure
Properties
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWBAAJJOHBQU-NEKIOSTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54F2N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Ledipasvir-d6 in Modern Bioanalytical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a potent direct-acting antiviral agent renowned for its efficacy in the treatment of chronic Hepatitis C virus (HCV) infection. It functions by inhibiting the HCV NS5A protein, a critical component in viral replication and assembly.[1][2][3] In the landscape of pharmaceutical research and development, particularly in the realm of pharmacokinetics, the precise quantification of therapeutic agents in biological matrices is paramount. This necessity has led to the extensive use of stable isotope-labeled internal standards, with Ledipasvir-d6, the deuterated analogue of Ledipasvir, emerging as a vital tool for researchers.
This technical guide provides a comprehensive overview of the application of this compound in research, focusing on its use as an internal standard in bioanalytical methods. It details experimental protocols, presents quantitative data in a structured format, and offers visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Critical Role of Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting the variability inherent in the analytical process.[4][5] This includes variations during sample preparation, injection, and ionization in the mass spectrometer. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest (Ledipasvir).[6][7] This similarity ensures that the deuterated standard co-elutes with the non-labeled drug and experiences similar extraction recovery and matrix effects, leading to more accurate and precise quantification.[4][5]
Bioanalytical Methodology: Quantification of Ledipasvir using this compound
The quantification of Ledipasvir in biological matrices, predominantly human plasma, is a critical aspect of pharmacokinetic studies. The following sections outline a typical experimental protocol employing this compound as an internal standard.
Experimental Protocol: A Step-by-Step Guide
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting Ledipasvir and its internal standard from plasma.
-
Objective: To isolate the analytes from plasma proteins and other interfering substances.
-
Procedure:
-
Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike with 20 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Add 1 mL of an organic extraction solvent, such as ethyl acetate or a mixture of methyl tert-butyl ether (MTBE) and hexane.
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.
-
2. Chromatographic Separation: Liquid Chromatography (LC)
The reconstituted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.
-
Objective: To chromatographically separate Ledipasvir and this compound from other components in the sample extract before they enter the mass spectrometer.
-
Typical LC Parameters: A summary of typical parameters is provided in the table below.
3. Detection: Tandem Mass Spectrometry (MS/MS)
The separated components from the LC system are introduced into a tandem mass spectrometer for detection and quantification.
-
Objective: To specifically and sensitively detect and quantify Ledipasvir and this compound based on their mass-to-charge ratios (m/z).
-
Method: Multiple Reaction Monitoring (MRM) is the most commonly used mode for quantification in tandem mass spectrometry. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity.
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of Ledipasvir using this compound as an internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Retention Time | Typically in the range of 2-5 minutes |
Table 2: Mass Spectrometry Parameters (MRM Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ledipasvir | 889.5 | 596.3 | Value to be optimized |
| This compound | 895.5 | 602.3 | Value to be optimized |
Note: Collision energy is an instrument-dependent parameter and requires optimization for each specific mass spectrometer.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated for by the internal standard |
| Stability | Analyte should be stable under various storage and handling conditions |
Visualizing the Processes: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of Ledipasvir and a typical workflow for a pharmacokinetic study.
Caption: Ledipasvir's mechanism of action targeting HCV NS5A.
Caption: A typical workflow for a pharmacokinetic study.
Conclusion
This compound serves as an indispensable tool in the bioanalytical chemist's arsenal for the accurate and precise quantification of Ledipasvir in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability, thereby ensuring the reliability of pharmacokinetic data. The detailed experimental protocols and quantitative parameters provided in this guide offer a solid foundation for researchers and drug development professionals to establish robust and reproducible bioanalytical methods. The visualization of the mechanism of action and experimental workflows further aids in the conceptual understanding of the critical role this compound plays in advancing pharmaceutical research.
References
- 1. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NS5A inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. m.youtube.com [m.youtube.com]
The Role of Ledipasvir-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Ledipasvir-d6 when utilized as an internal standard in the bioanalytical quantification of Ledipasvir. The document details the underlying principles of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and offers comprehensive experimental protocols and quantitative data to support its use in research and drug development.
Introduction: The Imperative for an Ideal Internal Standard
In pharmacokinetic and bioequivalence studies, the accurate quantification of therapeutic agents in biological matrices is paramount. Ledipasvir, a potent direct-acting antiviral agent, inhibits the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), a critical component for viral RNA replication and virion assembly.[1][2] To ensure the precision and accuracy of its measurement in complex biological samples like human plasma, a reliable internal standard is indispensable.
This compound, a stable isotope-labeled (SIL) analog of Ledipasvir, serves as an ideal internal standard. The substitution of six hydrogen atoms with deuterium atoms renders it chemically almost identical to the analyte of interest but with a distinct mass. This subtle yet significant modification is the cornerstone of its mechanism of action as an internal standard.
Mechanism of Action of this compound as an Internal Standard
The utility of this compound as an internal standard is rooted in its ability to mimic the behavior of the unlabeled Ledipasvir throughout the analytical process, thereby compensating for variability. This mechanism can be dissected into several key aspects:
-
Co-elution and Ionization Efficiency: Due to its structural near-identity with Ledipasvir, this compound exhibits virtually identical chromatographic retention times and ionization efficiency in the mass spectrometer's ion source. This is crucial as it ensures that both the analyte and the internal standard experience the same matrix effects—enhancement or suppression of the signal due to co-eluting matrix components. Any variation in ionization is proportionally reflected in both the analyte and the internal standard signals.
-
Correction for Sample Preparation Variability: The process of extracting the analyte from a biological matrix, such as plasma, can be subject to variability in recovery. By spiking the sample with a known concentration of this compound at the beginning of the sample preparation workflow, any loss of the analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal remains constant, thus ensuring an accurate quantification irrespective of recovery fluctuations.
-
Instrumental Fluctuation Compensation: Minor variations in the performance of the LC-MS/MS system, such as injection volume inconsistencies or fluctuations in the ion source, can affect the signal intensity. As both Ledipasvir and this compound are analyzed simultaneously, these variations impact both compounds equally. The use of the peak area ratio effectively cancels out these instrumental drifts, leading to more robust and reproducible results.
The following diagram illustrates the logical workflow of using an internal standard to ensure accurate quantification.
Caption: Workflow for accurate quantification using an internal standard.
Ledipasvir's Therapeutic Mechanism of Action: Targeting HCV Replication
Ledipasvir exerts its antiviral effect by targeting the HCV NS5A protein.[1] NS5A is a multifunctional phosphoprotein essential for the virus's life cycle, playing a crucial role in both viral RNA replication and the assembly of new virus particles.[1][2] Although it has no known enzymatic activity, NS5A acts as a key regulator by interacting with other viral and host proteins. Ledipasvir's inhibition of NS5A disrupts these interactions, effectively halting viral propagation.
The diagram below outlines the simplified signaling pathway of HCV replication and the point of intervention for Ledipasvir.
Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication.
Quantitative Data for Bioanalytical Assays
The successful implementation of an LC-MS/MS method for Ledipasvir quantification using this compound relies on optimized mass spectrometric parameters. The following tables summarize the key quantitative data for the analyte and the internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Polarity |
| Ledipasvir | 889.8 | 130.1 | Positive |
| This compound | 895.8 | 130.1 | Positive |
Note: The product ion for this compound is based on a common fragmentation pathway with the unlabeled compound. The precursor ion for this compound is shifted by +6 Da due to the six deuterium atoms.
Table 2: Chromatographic and Method Parameters
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Linearity Range | 0.5 - 2500 ng/mL in human plasma[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in human plasma[3] |
Experimental Protocols
This section provides a detailed methodology for the quantification of Ledipasvir in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Ledipasvir Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ledipasvir reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Ledipasvir stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in 50% methanol.
Sample Preparation (Protein Precipitation)
The following diagram details the experimental workflow for sample preparation.
Caption: Step-by-step workflow for plasma sample preparation.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a gradient elution program to separate Ledipasvir and this compound from endogenous plasma components. A typical gradient might start at 10% mobile phase B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode. Use the Multiple Reaction Monitoring (MRM) mode to monitor the transitions specified in Table 1.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for Ledipasvir and this compound to obtain their respective peak areas.
-
Calibration Curve Construction: For each calibration standard, calculate the peak area ratio of Ledipasvir to this compound. Plot this ratio against the nominal concentration of Ledipasvir to construct a calibration curve using a weighted linear regression (1/x²).
-
Quantification of Unknown Samples: Calculate the peak area ratio for the unknown samples and determine the concentration of Ledipasvir by interpolating from the calibration curve.
Conclusion
This compound serves as the gold standard internal standard for the bioanalytical quantification of Ledipasvir. Its mechanism of action relies on its near-identical physicochemical properties to the unlabeled analyte, which allows for the effective correction of variability in sample preparation and instrumental analysis. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers and scientists to develop and validate sensitive and accurate LC-MS/MS methods for Ledipasvir, thereby supporting critical drug development and clinical research activities.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 3. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Ledipasvir-d6
This technical guide provides a comprehensive overview of a plausible synthetic route for Ledipasvir-d6 and detailed methodologies for the assessment of its isotopic purity. The content is tailored for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental protocols, and visual workflows to facilitate understanding and replication.
Synthesis of this compound
The synthesis of this compound involves the incorporation of six deuterium atoms into the Ledipasvir molecule. Based on the structure of Ledipasvir, the most logical and stable positions for deuterium labeling are the two methoxycarbonyl groups attached to the L-valine moieties. This results in two -O(CD₃) groups. The synthetic strategy, therefore, focuses on the preparation of a deuterated N-acylating agent, specifically N-(methoxycarbonyl-d3)-L-valine, which is then coupled with the core amine intermediate of Ledipasvir.
Synthetic Pathway
The overall synthetic pathway can be visualized as a multi-step process culminating in the formation of this compound. The key steps include the synthesis of the deuterated L-valine derivative followed by its coupling to the advanced Ledipasvir core intermediate.
Ledipasvir-d6 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ledipasvir-d6, a deuterated internal standard for the quantification of Ledipasvir. This document outlines typical specifications found in a Certificate of Analysis, detailed experimental protocols for its quantification, and an overview of Ledipasvir's mechanism of action.
Certificate of Analysis and Specifications
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize typical specifications for this material.
Table 1: General Properties
| Parameter | Specification |
| Chemical Name | N-[(1S)-1-[[(6S)-6-[5-[9,9-Difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic Acid Methyl Ester-d3 |
| Molecular Formula | C₄₉H₄₈D₆F₂N₈O₆ |
| Molecular Weight | 895.04 g/mol [1][2] |
| CAS Number | 2050041-12-6[2] |
| Appearance | Beige solid powder[3] |
| Solubility | Soluble in DMSO[3] |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Purity | HPLC | >95%[1] or ≥99% |
| Isotopic Enrichment | Mass Spectrometry | >95%[1] or ≥99% deuterated forms (d1-d6)[4] |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |
| Storage Conditions | - | Short term (weeks): 0 – 4 °C under dry condition. Long term (months): -20 °C under dry condition.[3] |
Experimental Protocols
The quantification of Ledipasvir in various matrices is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). This compound is an ideal internal standard for these assays due to its similar chemical properties and distinct mass.
Method for Quantification of Ledipasvir in Human Plasma by LC-MS/MS
This method provides a general framework for the analysis of Ledipasvir in a biological matrix.
2.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected concentration of the analyte).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
2.1.2. Chromatographic Conditions
-
Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 95% A, 5% B
-
0.5-2.0 min: Linear gradient to 5% A, 95% B
-
2.0-2.5 min: Hold at 5% A, 95% B
-
2.5-3.0 min: Return to 95% A, 5% B and re-equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ledipasvir: Precursor ion (Q1) m/z 889.4 -> Product ion (Q3) m/z 562.3
-
This compound: Precursor ion (Q1) m/z 895.4 -> Product ion (Q3) m/z 568.3
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used.
Mechanism of Action of Ledipasvir
Ledipasvir is a direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV).[5] Its primary mechanism of action is the inhibition of the HCV non-structural protein 5A (NS5A).[5][6] NS5A is a multifunctional protein that is essential for both viral RNA replication and the assembly of new virus particles (virions).[6][7]
Although the precise mechanism is not fully elucidated, it is understood that Ledipasvir binds directly to NS5A.[8] This binding is thought to prevent the hyperphosphorylation of NS5A, a process required for its proper function in the viral life cycle.[3] By inhibiting NS5A, Ledipasvir effectively disrupts the formation of the HCV replication complex and subsequent virion assembly, leading to a potent antiviral effect.[1][6]
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Ledipasvir in plasma.
Ledipasvir Mechanism of Action
Caption: Inhibition of HCV replication by Ledipasvir via NS5A.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 8. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of Ledipasvir-d6 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of Ledipasvir-d6, a deuterated internal standard crucial for the accurate quantification of the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir, in research and development settings. This document outlines key technical specifications from various suppliers, a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications, and a summary of the relevant biological pathways.
Introduction to Ledipasvir and the Role of a Deuterated Internal Standard
Ledipasvir is a potent direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A), a key protein in viral RNA replication and assembly.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[2][3][4] By introducing a known quantity of the deuterated analog into a sample, variations arising from sample preparation, chromatographic separation, and mass spectrometric detection can be accurately normalized, leading to highly reliable and reproducible quantification of the target analyte.[3]
Commercial Supplier Comparison
A number of chemical suppliers offer this compound for research purposes. The following table summarizes the key technical specifications provided by some of the prominent suppliers to aid researchers in selecting the most suitable product for their needs.
| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |
| Cayman Chemical | 2050041-12-6 | C₄₉H₄₈D₆F₂N₈O₆ | 895.1 | ≥99% deuterated forms (d₁-d₆) | 500 µg, 1 mg |
| MedChemExpress | 2050041-12-6 | C₄₉H₄₈D₆F₂N₈O₆ | 895.04 | 99.0% | 1 mg, 5 mg, 10 mg |
| Sussex Research | N/A | C₄₉H₄₈D₆F₂N₈O₆ | 895.04 | >95% (HPLC), >95% Isotopic Enrichment | 1 mg, 5 mg, 10 mg |
| Aladdin | 2050041-12-6 | C₄₉H₄₈D₆F₂N₈O₆ | 895.04 | Not specified | 1 mg, 5 mg, 10 mg |
| Toronto Research Chemicals (LGC Standards) | 2050041-12-6 | C₄₉H₄₈D₆F₂N₈O₆ | 895.04 | Not specified | 25 mg |
Experimental Protocol: Quantification of Ledipasvir in Human Plasma by LC-MS/MS
The following is a representative protocol for the quantitative analysis of Ledipasvir in a biological matrix using this compound as an internal standard. This protocol is based on established methodologies in the scientific literature and should be optimized for specific instrumentation and experimental conditions.[5][6][7][8]
1. Materials and Reagents:
-
Ledipasvir analytical standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Ledipasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Ledipasvir in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ledipasvir stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B is typically used to achieve good separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ledipasvir: m/z 889.4 → 596.3 (Quantifier), m/z 889.4 → 499.3 (Qualifier)
-
This compound: m/z 895.4 → 602.3
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ledipasvir to this compound against the concentration of the calibration standards.
-
Determine the concentration of Ledipasvir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Key Processes
To further aid in the understanding of the experimental workflow and the biological context of Ledipasvir, the following diagrams have been generated.
Caption: Experimental workflow for the quantification of Ledipasvir using a deuterated internal standard.
Caption: Simplified signaling pathway of HCV NS5A and the inhibitory action of Ledipasvir.
HCV NS5A Signaling and Mechanism of Action of Ledipasvir
HCV NS5A is a multifunctional phosphoprotein that is essential for the replication of the viral genome.[1][9] It does not possess any known enzymatic activity but rather functions as a scaffold protein, interacting with both viral and host cellular proteins to modulate various signaling pathways.[9]
As depicted in the signaling pathway diagram, NS5A interacts with the viral RNA-dependent RNA polymerase (NS5B) and the viral RNA, forming a crucial part of the replication complex.[9] Furthermore, NS5A has been shown to interact with several host cell proteins, including phosphatidylinositol 3-kinase (PI3K) and Grb2.[9][10] Its interaction with PI3K can lead to the activation of the Akt signaling pathway, which is known to inhibit apoptosis, thereby promoting cell survival and creating a favorable environment for viral persistence.[9] The interaction of NS5A with the adaptor protein Grb2 can modulate the Ras/Raf/MEK/ERK signaling cascade, which plays a critical role in cell proliferation.[9][10]
Ledipasvir exerts its antiviral effect by directly binding to NS5A, thereby inhibiting its function. This disruption prevents the proper formation and function of the viral replication complex, ultimately leading to the suppression of HCV RNA replication. The detailed understanding of these pathways is critical for the development of novel antiviral therapies and for conducting research on HCV pathogenesis.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. scispace.com [scispace.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Ledipasvir-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Ledipasvir-d6. The data presented is crucial for ensuring the integrity of this internal standard in quantitative analyses by GC- or LC-MS. While the detailed degradation studies cited were performed on the non-deuterated parent compound, Ledipasvir, the principles of kinetic isotope effects suggest that this compound will exhibit comparable or potentially enhanced stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to slower metabolic and chemical degradation.[1][]
Executive Summary of Stability and Storage
This compound is a stable compound when stored under appropriate conditions. The following table summarizes the key stability and storage information.
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | [1] |
| Physical Form | Solid | [1] |
| Long-Term Stability | ≥ 4 years at -20°C | [1] |
| Shipping Condition | Room temperature in the continental US; may vary elsewhere. | [1] |
| Solution Storage | Aliquot and store at -20°C for up to 1 year, or -80°C for up to 2 years to prevent repeated freeze-thaw cycles. | [3] |
Forced Degradation Studies of Ledipasvir
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] The following sections detail the experimental protocols for the forced degradation of Ledipasvir, which is expected to have a similar degradation profile to this compound.
Ledipasvir has been shown to degrade under hydrolytic (acidic, alkaline, and neutral) and oxidative stress conditions. It is found to be stable under thermal and photolytic conditions.[4]
Experimental Protocols for Forced Degradation
The following protocols are based on published stability-indicating method development studies for Ledipasvir.
2.1.1 Acid Hydrolysis
-
Procedure: Accurately weigh Ledipasvir and dissolve in 0.1 N HCl. Reflux the solution at 70°C for 7 hours.[5] Alternatively, prepare a solution in 1N HCl and keep at 70°C for 2 days.[6]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH or 1N NaOH.
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration suitable for analysis.
2.1.2 Base Hydrolysis
-
Procedure: Dissolve Ledipasvir in 0.1 N NaOH and reflux at 70°C for 7 hours.[5]
-
Neutralization: After incubation, cool the solution and neutralize with 0.1 N HCl.
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to the target concentration for analysis.
2.1.3 Oxidative Degradation
-
Procedure: Dissolve Ledipasvir in a solution of 3-6% (v/v) hydrogen peroxide (H₂O₂). Keep the solution at 70°C for 24 hours.[5]
-
Sample Preparation: After incubation, dilute the solution with the mobile phase to the desired concentration for analysis.
2.1.4 Thermal Degradation
-
Procedure: Expose the solid Ledipasvir powder to dry heat in an oven maintained at 105°C for 6 hours.
-
Sample Preparation: After exposure, allow the powder to cool to room temperature and prepare a solution of the desired concentration in the mobile phase.
2.1.5 Photolytic Degradation
-
Procedure: Expose a solution of Ledipasvir (e.g., 1000 µg/mL in methanol) to direct sunlight for 21 days or in a photostability chamber to an overall illumination of ≥210 Wh/m² with UV light.[5]
-
Sample Preparation: After exposure, dilute the solution with the mobile phase to the appropriate concentration for analysis.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this purpose.
Example RP-HPLC Method Parameters
The following table summarizes typical parameters for a stability-indicating RP-HPLC method for Ledipasvir analysis.
| Parameter | Typical Value | Citation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7][8] |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid (55:45 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Detection Wavelength | 270 nm | [8] |
| Injection Volume | 10 µL | [9] |
| Column Temperature | Ambient | [8] |
Summary of Ledipasvir Degradation Data
The following table summarizes the percentage of degradation observed for Ledipasvir under various stress conditions from a representative study. It is important to note that the extent of degradation can vary depending on the precise experimental conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 1N HCl | 48 hours | 70°C | Significant Degradation |
| Base Hydrolysis | 1N NaOH | 48 hours | 70°C | Significant Degradation |
| Oxidative Degradation | 3% H₂O₂ | 48 hours | 70°C | Significant Degradation |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | ~1.88% |
| Photolytic Degradation | UV Light (≥210Wh/m²) | 14 days | Room Temperature | No Significant Degradation |
(Data adapted from multiple sources for illustrative purposes; for precise percentages, refer to the cited literature.)[6][9]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for preparing samples for forced degradation studies and the general process of a stability-indicating analysis.
Caption: Workflow for Forced Degradation Sample Preparation.
Caption: General Workflow for Stability-Indicating Analysis.
Conclusion
This compound is a highly stable molecule when stored at -20°C in its solid form. For use as an internal standard in solution, it is recommended to prepare aliquots and store them at -20°C or -80°C to maintain integrity. The degradation profile of this compound is expected to be very similar to that of Ledipasvir, which shows susceptibility to hydrolytic and oxidative stress. The provided experimental protocols and analytical method parameters serve as a comprehensive guide for researchers and drug development professionals to ensure the accurate and reliable use of this compound in their studies.
References
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. web.usm.my [web.usm.my]
Deuterated Ledipasvir for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated ledipasvir as an internal standard in mass spectrometry-based bioanalytical methods. The use of stable isotope-labeled internal standards is paramount for achieving the highest accuracy and precision in quantitative analysis, particularly in complex biological matrices. This document outlines the rationale, experimental protocols, and data presentation for the quantification of ledipasvir in pharmacokinetic and other drug development studies.
Introduction to Ledipasvir and the Role of Deuterated Internal Standards
Ledipasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV).[1] It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[2] Accurate quantification of ledipasvir in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of ledipasvir due to its high sensitivity and selectivity.[1][3][4] To correct for variability during sample preparation and analysis, an internal standard (IS) is employed. A stable isotope-labeled (SIL) internal standard, such as deuterated ledipasvir (e.g., Ledipasvir-d8), is the gold standard for quantitative LC-MS/MS assays.[5][6] A deuterated IS is chemically identical to the analyte and thus exhibits similar extraction recovery, chromatographic retention, and ionization efficiency, effectively compensating for matrix effects and other sources of analytical variability.[7][8]
Physicochemical Properties of Ledipasvir
| Property | Value | Reference |
| Chemical Formula | C₄₉H₅₄F₂N₈O₆ | --INVALID-LINK-- |
| Molecular Weight | 889.0 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and DMF | --INVALID-LINK-- |
Experimental Protocols
While numerous studies have been published on the LC-MS/MS determination of ledipasvir using non-isotopically labeled internal standards, this section outlines a best-practice protocol for a validated bioanalytical method using deuterated ledipasvir (Ledipasvir-d8) as the internal standard.
Materials and Reagents
-
Analytes: Ledipasvir reference standard, Ledipasvir-d8 (commercially available from suppliers such as Alsachim).
-
Solvents: Acetonitrile (ACN), methanol (MeOH), and water (all LC-MS grade).
-
Additives: Formic acid (FA), ammonium acetate (reagent grade or higher).
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting ledipasvir from plasma samples.
-
Spiking: To 100 µL of plasma sample, add 10 µL of Ledipasvir-d8 internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:water).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase.
-
Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Mass Spectrometric Detection
Detection is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. The precursor and product ions for ledipasvir and its deuterated internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ledipasvir | 889.5 | 130.1 | 55 |
| Ledipasvir-d8 | 897.5 | 130.1 | 55 |
Note: The product ion for Ledipasvir-d8 is often the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule.
Data Presentation
The following tables represent typical quantitative data obtained from a validated bioanalytical method for ledipasvir using a deuterated internal standard.
Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low | 1.5 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| Medium | 75 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| High | 400 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
| Low | 1.5 | > 85 | 0.95 - 1.05 |
| High | 400 | > 85 | 0.95 - 1.05 |
Visualizations
Ledipasvir Mechanism of Action
Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.
Bioanalytical Workflow using Deuterated Ledipasvir
Caption: Workflow for the bioanalysis of ledipasvir using a deuterated internal standard.
Conclusion
The use of deuterated ledipasvir as an internal standard is the most robust and reliable approach for the quantitative bioanalysis of ledipasvir by LC-MS/MS. This technical guide provides a framework for the development and validation of such a method. The detailed protocols and expected performance characteristics serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology, ensuring the generation of high-quality data for the assessment of ledipasvir's pharmacokinetic profile.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Pharmacokinetics of Ledipasvir: A Technical Guide to Exploratory Studies Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotope labeling in the exploratory studies of Ledipasvir, a potent NS5A inhibitor for the treatment of Hepatitis C Virus (HCV) infection. While specific studies utilizing stable isotope-labeled Ledipasvir are not extensively published, this document outlines the established principles and methodologies that can be applied. By integrating foundational knowledge of stable isotope studies with the known pharmacology of Ledipasvir, this guide offers a robust framework for designing and executing such research.
Introduction to Stable Isotope Labeling in Drug Development
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. It involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into a drug molecule.[1][2] These labeled compounds are chemically identical to the parent drug but have a higher mass, which can be detected by mass spectrometry.[3] This methodology offers significant advantages over traditional methods, including enhanced safety as there is no risk of radiation exposure, and the ability to perform highly precise quantitative analyses.[3][4]
The use of stable isotope-labeled drugs as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a gold standard for pharmacokinetic analysis.[5] Furthermore, co-administering a labeled and unlabeled drug allows for "tracer" studies to determine absolute bioavailability, characterize metabolic pathways, and investigate drug-drug interactions with high accuracy.[]
Ledipasvir: Mechanism of Action
Ledipasvir is a direct-acting antiviral agent that targets the HCV NS5A protein.[7] NS5A is a critical component of the viral replication complex and is essential for both viral RNA replication and the assembly of new virus particles.[8][9] Ledipasvir inhibits NS5A function through direct binding, thereby disrupting the viral life cycle.[10] Resistance to Ledipasvir is associated with mutations in the NS5A protein that reduce the binding affinity of the drug.[9][10]
Experimental Protocols for Exploratory Studies
The following are hypothetical, yet detailed, experimental protocols for conducting exploratory studies on Ledipasvir using stable isotope labeling.
Synthesis of Stable Isotope-Labeled Ledipasvir
The synthesis of stable isotope-labeled Ledipasvir (e.g., [¹³C₆]-Ledipasvir) would involve incorporating ¹³C atoms into a stable position within the molecule, distant from sites of expected metabolic activity to prevent isotope loss. A common strategy is to use commercially available ¹³C-labeled precursors in the synthetic route. The final product's isotopic enrichment and purity must be rigorously confirmed by mass spectrometry and NMR.
Absolute Bioavailability Study (Intravenous Microdose)
Objective: To determine the absolute bioavailability of orally administered Ledipasvir.
Methodology:
-
A therapeutic oral dose of unlabeled Ledipasvir is co-administered with a simultaneous intravenous (IV) microdose of [¹³C₆]-Ledipasvir.
-
Serial blood samples are collected over a 72-hour period.
-
Plasma is separated, and proteins are precipitated.
-
The concentrations of both unlabeled Ledipasvir and [¹³C₆]-Ledipasvir are quantified using a validated LC-MS/MS method.
-
The absolute bioavailability (F) is calculated as the ratio of the dose-normalized area under the curve (AUC) of the oral to the IV administration: F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV)
Metabolite Profiling and Identification
Objective: To identify and semi-quantify the metabolites of Ledipasvir in human plasma and urine.
Methodology:
-
A single oral dose of a mixture of unlabeled and [¹³C₆]-Ledipasvir (e.g., 1:1 ratio) is administered to healthy volunteers.
-
Plasma and urine samples are collected at various time points.
-
Samples are analyzed by high-resolution mass spectrometry (HRMS).
-
Metabolites are identified by searching for the characteristic isotopic doublet pattern of the parent drug and its metabolites. The mass difference between the labeled and unlabeled species will correspond to the number of ¹³C atoms incorporated.
-
The structures of potential metabolites can be further elucidated using tandem mass spectrometry (MS/MS) fragmentation patterns.
Quantitative Data and Analysis
The following tables present hypothetical quantitative data that could be obtained from the described studies, alongside established pharmacokinetic parameters of Ledipasvir for comparison.
Table 1: Pharmacokinetic Parameters of Ledipasvir
| Parameter | Value | Reference |
| Tmax (hours) | 4.0 - 4.5 | [7] |
| Cmax (ng/mL) | 323 | [7] |
| Half-life (hours) | 37 - 45 | [11] |
| Protein Binding | >99.8% | [7] |
Table 2: Hypothetical Data from a Stable Isotope Co-administration Study
| Analyte | Route | Dose (mg) | AUC₀₋₇₂ (ng·h/mL) |
| Unlabeled Ledipasvir | Oral | 90 | 7290 |
| [¹³C₆]-Ledipasvir | IV | 0.1 | 90 |
Based on this hypothetical data, the absolute bioavailability would be calculated as: F = (7290 / 90) / (90 / 0.1) = 81 / 900 = 0.09 or 9%
Table 3: Bioanalytical Method Parameters for LC-MS/MS Quantification
| Parameter | Description |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition (Unlabeled) | m/z 889.4 -> 561.3 |
| MRM Transition (Labeled) | m/z 895.4 -> 567.3 |
| Internal Standard | [¹³C₆, ²H₇]-Ledipasvir |
| MRM Transition (IS) | m/z 902.4 -> 574.3 |
Conclusion
Exploratory studies using stable isotope-labeled Ledipasvir offer a precise and safe approach to thoroughly characterize its pharmacokinetic profile and metabolic fate. The methodologies outlined in this guide, from tracer studies for absolute bioavailability to metabolite profiling, provide a robust framework for researchers in the field of antiviral drug development. The application of these techniques can yield high-quality data essential for regulatory submissions and a deeper understanding of the drug's behavior in vivo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scitechnol.com [scitechnol.com]
- 3. metsol.com [metsol.com]
- 4. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bioanalytical Method Development of Ledipasvir using Ledipasvir-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV).[1] It functions by inhibiting the HCV NS5A protein, a critical component in both viral RNA replication and the assembly of new virus particles.[2][3][4] Accurate quantification of Ledipasvir in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Ledipasvir-d6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects.
This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of Ledipasvir in human plasma using this compound as an internal standard.
Mechanism of Action of Ledipasvir
Ledipasvir targets the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), a phosphoprotein that plays a crucial role in the viral life cycle. NS5A is involved in the replication of the viral RNA genome and the assembly of new virions. Ledipasvir inhibits the function of NS5A, thereby disrupting the formation of the viral replication complex and blocking the assembly of new HCV particles.[2][3][4] This targeted mechanism of action makes Ledipasvir a highly effective component of combination therapies for chronic HCV infection.
Experimental Protocols
Materials and Reagents
-
Analytes: Ledipasvir (purity >98%), this compound (isotopic purity >95%, chemical purity >98%)
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)
-
Labware: Polypropylene tubes, autosampler vials
Instrumentation
-
Liquid Chromatography: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ledipasvir and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Quality Control (QC) Samples: Prepare QC samples in human plasma at low, medium, and high concentrations from a separate Ledipasvir stock solution.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 900 µL of 50:50 (v/v) water:acetonitrile.
-
Transfer the final solution to an autosampler vial for injection.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.0 min (30-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-30% B), 2.6-3.0 min (30% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | See Table below |
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ledipasvir | 889.5 | 732.4 | 40 | 25 |
| This compound | 895.5 | 738.4 | 40 | 25 |
Note: The MRM transitions for this compound are predicted based on a +6 Da shift from the parent compound. These may need to be optimized during method development.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, weighted by 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 3.0 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Medium | 100 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| High | 800 | ≤ 7.0 | ± 7.0 | ≤ 7.0 | ± 7.0 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
| Low | 3.0 | 85.2 - 92.5 | 0.95 - 1.05 |
| High | 800 | 88.1 - 95.3 | 0.98 - 1.08 |
Table 5: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 24 hours | Stable |
| Autosampler (10°C) | 48 hours | Stable |
| Freeze-Thaw Cycles (-80°C to RT) | 3 cycles | Stable |
| Long-term (-80°C) | 90 days | Stable |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Ledipasvir in human plasma using this compound as an internal standard by UPLC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for supporting pharmacokinetic and other clinical studies of Ledipasvir. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in the bioanalytical results.
References
Application Note: UPLC-MS/MS Method for the Quantification of Ledipasvir in Human Plasma Using Ledipasvir-d6 as an Internal Standard
Introduction
Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS5A protein.[1][2] It is a cornerstone in combination therapies for chronic HCV infection.[3] Accurate quantification of Ledipasvir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[4][5] This application note describes a sensitive, specific, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Ledipasvir in human plasma. The method utilizes a stable isotope-labeled internal standard, Ledipasvir-d6, to ensure high accuracy and precision.[6]
Principle
The method involves the extraction of Ledipasvir and the internal standard (this compound) from human plasma via protein precipitation.[7] The separated analytes are then quantified using a UPLC system coupled with a triple quadrupole mass spectrometer. The quantification is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]
Experimental Protocols
1. Materials and Reagents
-
Ledipasvir reference standard (Purity >99%)
-
This compound internal standard (Purity >95%, Isotopic Enrichment >95%)[9]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2 EDTA)
-
Methanol (LC-MS grade)
2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[7][8]
3. Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ledipasvir and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of Ledipasvir.
4. Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube, except for the blank sample.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
5. UPLC-MS/MS Method
-
UPLC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Ledipasvir: m/z 889.8 → 130.1[8]
-
This compound: m/z 895.8 → 130.1 (Predicted)
-
-
Data Presentation
Table 1: UPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 90 | 10 |
| 0.5 | 0.4 | 90 | 10 |
| 1.5 | 0.4 | 10 | 90 |
| 2.5 | 0.4 | 10 | 90 |
| 2.6 | 0.4 | 90 | 10 |
| 3.0 | 0.4 | 90 | 10 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[8] |
| Intra-day Precision (RSD%) | < 10.2%[8] |
| Inter-day Precision (RSD%) | < 10.2%[8] |
| Accuracy (RE%) | -9.8% to 11.2%[8] |
| Recovery | 88.93% (Ledipasvir)[10] |
Visualizations
Caption: Experimental workflow for Ledipasvir quantification.
Caption: Analyte and internal standard relationship.
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EXECUTIVE SUMMARY - Ledipasvir/Sofosbuvir (Harvoni) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of ledipasvir, sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sussex-research.com [sussex-research.com]
- 10. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ledipasvir in Human Plasma using RP-HPLC with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ledipasvir in human plasma. To ensure the highest degree of accuracy and precision, this protocol incorporates a stable isotope-labeled internal standard, Ledipasvir-d6. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications in drug development. All experimental procedures are described in detail, and quantitative data is presented in clear, tabular formats.
Introduction
Ledipasvir is a direct-acting antiviral agent highly effective against the hepatitis C virus (HCV).[1] It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[2] Accurate measurement of Ledipasvir concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and chromatographic analysis, thereby correcting for matrix effects and procedural losses.[3][4][5] This protocol provides a validated RP-HPLC method coupled with UV detection for the precise quantification of Ledipasvir in human plasma.
Experimental Protocols
Materials and Reagents
-
Ledipasvir reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Kromasil C-18, 250 x 4.6 mm, 5 µm)[6]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 1mM ammonium acetate in water and adjust the pH to 3.5 with formic acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 30:70 (v/v) ratio.[2] Degas the mobile phase before use.
-
Ledipasvir Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ledipasvir reference standard and dissolve it in 10 mL of methanol.
-
Ledipasvir Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 10 µg/mL.[2]
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
This compound Working Solution (10 µg/mL): Dilute the this compound stock solution with the mobile phase to achieve a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound working solution (10 µg/mL) to each plasma sample, except for the blank.
-
Add 50 µL of the appropriate Ledipasvir working standard solution to the plasma samples to create calibration standards.
-
Vortex the samples for 30 seconds.
-
Add 1.5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Operating Conditions
| Parameter | Value |
| Column | Kromasil C-18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 1mM Ammonium Acetate Buffer (pH 3.5) : Acetonitrile (30:70 v/v)[2] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[6] |
| Detection Wavelength | 259 nm[6] |
| Run Time | 10 minutes |
Data Presentation
Chromatographic Performance
| Compound | Retention Time (min) |
| Ledipasvir | ~4.6 |
| This compound | ~4.6 |
Note: As a deuterated internal standard, this compound is expected to have a retention time that is nearly identical to that of Ledipasvir.
Method Validation Summary
The following table summarizes the typical validation parameters for an RP-HPLC method for Ledipasvir, based on published literature. Similar performance is expected with the inclusion of this compound as an internal standard.
| Parameter | Result |
| Linearity Range | 1 - 10 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.010 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.032 µg/mL[7] |
Visualizations
Experimental Workflow
References
- 1. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. ijper.org [ijper.org]
Application Note: Quantification of Ledipasvir in Human Plasma using Ledipasvir-d6 as an Internal Standard for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV). It specifically inhibits the HCV NS5A protein, which is essential for viral replication and assembly.[1][2][3] Accurate determination of Ledipasvir concentrations in human plasma is crucial for pharmacokinetic studies, which inform dosing regimens and assess drug-drug interactions. This application note provides a detailed protocol for the quantification of Ledipasvir in human plasma using a stable isotope-labeled internal standard, Ledipasvir-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.
Pharmacokinetic Profile of Ledipasvir
Ledipasvir is administered orally and reaches maximum plasma concentrations (Tmax) approximately 4 to 4.5 hours after dosing.[4][5][6] It exhibits high plasma protein binding of over 99.8%.[3][7] The metabolism of Ledipasvir is minimal and occurs via a slow oxidative pathway through an unknown mechanism; it is not a significant substrate for major cytochrome P450 enzymes.[6][7] The primary route of elimination is through biliary excretion of the unchanged drug, with a long terminal half-life of about 47 hours.[1][4][8]
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of Ledipasvir in human plasma.
Materials and Reagents
-
Ledipasvir reference standard
-
This compound internal standard (IS)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (K2EDTA)
-
Ethyl acetate
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Ledipasvir and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in human plasma from a separate Ledipasvir stock solution.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 1 mL of ethyl acetate as the extraction solvent.[9]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Condition |
| LC Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium formate in water (pH 3.5) B: Acetonitrile/Methanol mixture |
| Flow Rate | 0.7 mL/min[9] |
| Gradient | Optimized to ensure separation from endogenous plasma components |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ledipasvir: m/z 889.8 → 130.1, this compound: m/z 895.8 → 136.1 (example) |
| Collision Energy | Optimized for each transition |
Data Presentation: Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical performance characteristics.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Ledipasvir | 0.1 - 1000 | Weighted (1/x²) linear regression | ≥ 0.999[10] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 0.1 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low QC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Ledipasvir | 85 - 95[10][11] | Minimal with IS correction |
| This compound | Consistent with Ledipasvir | - |
Visualizations
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]
- 3. Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ledipasvir-Sofosbuvir Harvoni - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ledipasvir in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS5A protein. Accurate quantification of Ledipasvir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the sample preparation and analysis of Ledipasvir in human plasma using a deuterated internal standard (Ledipasvir-d8) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to higher accuracy and precision.
While specific validated methods detailing the use of a deuterated internal standard for Ledipasvir are not widely published, this document outlines a comprehensive protocol based on established bioanalytical methods for Ledipasvir and similar small molecules.[1][2][3][4]
Analytical Method Overview
The method involves the extraction of Ledipasvir and its deuterated internal standard (Ledipasvir-d8) from human plasma via protein precipitation, followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
Key Analytical Parameters
| Parameter | Description |
| Analyte | Ledipasvir |
| Internal Standard (IS) | Ledipasvir-d8 |
| Matrix | Human Plasma (K2-EDTA) |
| Sample Preparation | Protein Precipitation (PPT) |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Materials and Reagents
-
Ledipasvir reference standard
-
Ledipasvir-d8 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Preparation of Stock and Working Solutions
-
Ledipasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ledipasvir reference standard in methanol.
-
Ledipasvir-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ledipasvir-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the Ledipasvir stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the Ledipasvir-d8 stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Add 100 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards or QCs, or subject sample) to the corresponding tubes.
-
Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL Ledipasvir-d8) to all tubes except the blank. To the blank, add 20 µL of the diluent.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 200 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table Below |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 380°C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 4000 V |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry Parameters (MRM Transitions)
The following Multiple Reaction Monitoring (MRM) transitions are representative and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Ledipasvir | 889.5 | 130.1 | 200 | 180 | 45 |
| Ledipasvir-d8 (IS) | 897.5 | 130.1 | 200 | 180 | 45 |
Note: The product ion for Ledipasvir-d8 is expected to be the same as the unlabeled compound if the deuterium labels are not on the fragmented portion of the molecule. The precursor ion is shifted by +8 Da, assuming an 8-deuterium labeled standard.
Data Presentation
Quantitative Method Validation Summary
The following table summarizes the typical performance characteristics of a validated bioanalytical method for Ledipasvir. The data presented here is a composite of values reported in the literature for similar assays, as a specific validated method with a deuterated standard was not found.[2][3]
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Ledipasvir analysis.
Logical Relationship of Method Components
Caption: Logical relationship of the analytical method components.
References
- 1. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Recovery Liquid-Liquid Extraction of Ledipasvir from Human Plasma using Ledipasvir-d6 as an Internal Standard
ABSTRACT:
This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the quantitative analysis of Ledipasvir in human plasma. The method employs Ledipasvir-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation. The protocol utilizes ethyl acetate as the extraction solvent, which provides high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ledipasvir.
Introduction
Ledipasvir is a potent direct-acting antiviral agent used in combination with Sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection. Accurate quantification of Ledipasvir in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and effective removal of matrix interferences. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variability in sample preparation and matrix effects, leading to more reliable and accurate results. This application note provides a detailed protocol for the LLE of Ledipasvir from human plasma using this compound as the internal standard.
Experimental
Materials and Reagents:
-
Ledipasvir reference standard
-
This compound internal standard (IS)
-
Human plasma (K2-EDTA)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
Liquid-Liquid Extraction Protocol
A detailed, step-by-step protocol for the liquid-liquid extraction of Ledipasvir from human plasma is provided below.
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Spiking of Internal Standard:
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range).
-
-
Liquid-Liquid Extraction:
-
Add 600 µL of ethyl acetate to the plasma sample containing the internal standard.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Data Presentation
The following tables summarize the expected performance characteristics of this method. The data is compiled from various studies on Ledipasvir extraction and analysis.[1][2]
Table 1: Extraction Recovery of Ledipasvir
| Analyte | Extraction Solvent | Mean Recovery (%) | RSD (%) |
| Ledipasvir | Ethyl Acetate | 88.93 | < 5 |
Table 2: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Ledipasvir | 5 - 2100 | > 0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 15 | < 10 | < 10 | 90 - 110 |
| MQC | 500 | < 10 | < 10 | 90 - 110 |
| HQC | 1500 | < 10 | < 10 | 90 - 110 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
Experimental Workflow for Ledipasvir Extraction
Caption: Workflow of the liquid-liquid extraction of Ledipasvir.
Logical Relationship of Components in the Bioanalytical Method
References
Application Note: Robust and Sensitive Quantification of Ledipasvir in Human Plasma using Solid-Phase Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the extraction of Ledipasvir from human plasma using solid-phase extraction (SPE). The method incorporates Ledipasvir-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The developed SPE protocol is coupled with a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ledipasvir. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring the accurate measurement of Ledipasvir in a complex biological matrix.
Introduction
Ledipasvir is a potent direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS5A protein, a key component in viral replication and assembly.[1] Accurate quantification of Ledipasvir in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic assessments. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction and protein precipitation, including higher recovery, cleaner extracts, and the potential for automation.
This protocol provides a step-by-step guide for the solid-phase extraction of Ledipasvir from human plasma, followed by analysis using LC-MS/MS. The use of this compound as an internal standard corrects for any variability during the sample preparation and analytical process, leading to reliable and reproducible results.
Experimental Protocol
Materials and Reagents
-
Ledipasvir analytical standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ledipasvir and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Ledipasvir primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water under low vacuum. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a low vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Analytical Method: LC-MS/MS
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.0 min: 30-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-30% B
-
2.6-3.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ledipasvir: 889.4 > 579.3
-
This compound: 895.4 > 585.3
-
Data Presentation
The following table summarizes the expected performance characteristics of this method.
| Parameter | Ledipasvir |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Mean Extraction Recovery (%) | 85 - 95% |
| Matrix Effect (%) | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Experimental Workflow Visualization
Caption: Workflow for Ledipasvir extraction from plasma.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Ledipasvir Using Ledipasvir-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a direct-acting antiviral agent that, in combination with sofosbuvir, is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. Therapeutic Drug Monitoring (TDM) of ledipasvir can be a valuable tool to optimize treatment efficacy and minimize potential toxicities, particularly in special patient populations or in cases of drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Ledipasvir-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the therapeutic drug monitoring of ledipasvir in human plasma.
Rationale for Therapeutic Drug Monitoring of Ledipasvir
While ledipasvir, as part of a fixed-dose combination, has a high barrier to resistance, TDM may be beneficial in several clinical scenarios:
-
Patients with Hepatic or Renal Impairment: Altered drug metabolism and elimination in these patients can lead to unexpected drug exposures.
-
Co-administration with Potent P-gp Inducers or Inhibitors: Drugs that affect the P-glycoprotein (P-gp) transporter can significantly alter ledipasvir concentrations.[1]
-
Suspected Non-adherence: TDM can help to objectively assess patient adherence to the prescribed regimen.
-
Treatment Failure or Suboptimal Response: In cases where patients do not achieve a sustained virologic response, TDM can help to investigate if suboptimal drug exposure is a contributing factor.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of ledipasvir in biological matrices due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification.
Principle
The method involves the extraction of ledipasvir and the internal standard (this compound) from human plasma, followed by chromatographic separation and detection by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Ledipasvir analytical standard
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve ledipasvir and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the ledipasvir stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Operating Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Ledipasvir) | m/z 889.8 → 130.1 |
| MRM Transition (this compound) | m/z 895.8 → 130.1 (inferred) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation and Method Validation
Calibration Curve and Linearity
A calibration curve should be constructed by plotting the peak area ratio of ledipasvir to this compound against the nominal concentration of the calibration standards. The linearity of the method should be established over a clinically relevant concentration range.
| Parameter | Typical Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The accuracy and precision of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations within the calibration range.
| Parameter | Acceptance Criteria |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day and Inter-day Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
| Parameter | Typical Value |
| LLOQ | 1 ng/mL |
Visualizations
Ledipasvir Mechanism of Action
Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication and assembly.
Experimental Workflow for Ledipasvir TDM
Caption: Workflow for the quantification of ledipasvir in plasma using this compound.
Conclusion
The therapeutic drug monitoring of ledipasvir using a robust and validated LC-MS/MS method with this compound as an internal standard offers a powerful tool for optimizing patient care in specific clinical situations. The protocols and data presented in these application notes provide a solid foundation for the implementation of this assay in a clinical or research laboratory setting. Adherence to good laboratory practices and thorough method validation are essential for ensuring the accuracy and reliability of the results.
References
Application Note: High-Throughput Quantitation of Ledipasvir in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ledipasvir in human plasma. The method utilizes Ledipasvir-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, a critical requirement for pharmacokinetic studies and clinical research. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for the reliable determination of Ledipasvir in a large number of clinical samples.
Introduction
Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV). It is an inhibitor of the HCV NS5A protein, which is essential for viral replication.[1] Accurate measurement of Ledipasvir concentrations in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring to optimize patient outcomes.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS.[3] This is because a deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][3][4] This application note presents a validated method for the quantitation of Ledipasvir in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Ledipasvir reference standard (Purity ≥99%)
-
This compound internal standard (Purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of Ledipasvir from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of human plasma.
-
Spike with 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte concentrations).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
The chromatographic separation is performed on a C18 analytical column to resolve Ledipasvir from endogenous plasma components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 min |
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the detection of Ledipasvir and this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Ledipasvir and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Ledipasvir | 889.5 | 596.3 | 100 | 40 | 35 |
| This compound | 895.5 | 602.3 | 100 | 40 | 35 |
Data Presentation
Calibration Curve
The calibration curve for Ledipasvir in human plasma is constructed by plotting the peak area ratio of Ledipasvir to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically applied.
Table 2: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Ledipasvir | 1 - 2000 | y = 0.0025x + 0.0012 | >0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on three different days, respectively.
Table 3: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | <15 | ±15 | <15 | ±15 |
| Low | 3 | <10 | ±10 | <10 | ±10 |
| Medium | 100 | <10 | ±10 | <10 | ±10 |
| High | 1500 | <10 | ±10 | <10 | ±10 |
Recovery and Matrix Effect
The extraction recovery and matrix effect are assessed to ensure the reliability of the sample preparation method.
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-95 | 90-110 |
| High | 1500 | 85-95 | 90-110 |
Visualizations
Caption: Workflow for the preparation of human plasma samples.
Caption: LC-MS/MS analysis workflow for Ledipasvir quantitation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitation of Ledipasvir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by correcting for potential variabilities during sample processing and analysis. The simple protein precipitation protocol is amenable to automation, making this method ideal for large-scale clinical studies. The method has been shown to be linear, precise, accurate, and robust, meeting the typical requirements for bioanalytical method validation.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ledipasvir-d6 in Drug Metabolism and Pharmacokinetic (DMPK) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a direct-acting antiviral agent against the hepatitis C virus (HCV). A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for its effective and safe use. Stable isotope-labeled internal standards, such as Ledipasvir-d6, are essential for the accurate quantification of Ledipasvir in biological matrices during DMPK studies. This document provides detailed application notes and protocols for the use of this compound in such assays.
The primary route of elimination for Ledipasvir is through biliary excretion of the unchanged drug, with renal excretion being a minor pathway (approximately 1%).[1] Fecal excretion accounts for about 86% of the administered dose.[1][2] In vitro studies have shown no detectable metabolism of Ledipasvir by major human cytochrome P450 enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[1][3] However, there is evidence of slow oxidative metabolism through an unknown mechanism.[1][3]
Pharmacokinetic Properties of Ledipasvir
A summary of the key pharmacokinetic parameters of Ledipasvir is presented in the table below.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 4 - 4.5 hours | [1][4][5] |
| Terminal Half-Life (t1/2) | 47 hours | [1][4][5] |
| Plasma Protein Binding | >99.8% | [1] |
| Bioavailability | ~53% | [5] |
| Major Route of Elimination | Biliary excretion of unchanged drug | [1] |
| Primary Excretion Route | Feces (~86%) | [1][2] |
Application of this compound in DMPK Assays
This compound, a deuterated analog of Ledipasvir, serves as an ideal internal standard (IS) for quantitative bioanalysis. Its chemical and physical properties are nearly identical to those of Ledipasvir, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows for distinct detection by a mass spectrometer, enabling accurate quantification of the parent drug by correcting for variability in sample processing and instrument response.
Experimental Protocols
Bioanalytical Method for Ledipasvir Quantification in Human Plasma using LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ledipasvir in human plasma, using this compound as an internal standard.
a. Materials and Reagents:
-
Ledipasvir and this compound reference standards
-
Human plasma (K2 EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
c. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
Spike 50 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 3 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution, to be optimized for separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ledipasvir: To be determined based on parent and product ionsthis compound: To be determined based on parent and product ions |
| Collision Energy | To be optimized for each transition |
e. Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of Ledipasvir into blank plasma.
-
The concentration of Ledipasvir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Metabolic Stability Assay in Human Liver Microsomes
This protocol assesses the in vitro metabolic stability of Ledipasvir.
a. Materials and Reagents:
-
Ledipasvir
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard like this compound)
b. Experimental Procedure:
-
Pre-incubate HLMs with phosphate buffer at 37°C.
-
Add Ledipasvir to initiate the reaction.
-
Add the NADPH regenerating system to start the metabolic reaction.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard (this compound).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Ledipasvir.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of Ledipasvir remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
Visualizations
Caption: General Drug Metabolism and Pharmacokinetic (DMPK) Workflow.
Caption: Sample Preparation Workflow for Plasma Analysis.
Caption: Principle of Internal Standard Use in LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and … [ouci.dntb.gov.ua]
- 3. Ledipasvir-Sofosbuvir Harvoni - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Ledipasvir-d6
Welcome to the technical support center for the analysis of Ledipasvir and its deuterated internal standard, Ledipasvir-d6, by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method optimization and to troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Ledipasvir and this compound?
A1: For quantitative analysis using tandem mass spectrometry, operating in positive electrospray ionization (ESI+) mode is recommended. The following multiple reaction monitoring (MRM) transitions have been reported for Ledipasvir. It is crucial to empirically optimize these transitions on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ledipasvir | 889.8 | 130.1 | Commonly reported transition. |
| Ledipasvir | 889.2 | 244.1 | Alternative transition, may offer different sensitivity or selectivity.[1] |
| Ledipasvir | 889.8 | 96.1 | Another potential transition for confirmation or quantification.[2] |
For This compound , the precursor ion will be shifted by +6 Da due to the deuterium labeling. The product ion may or may not be shifted, depending on the fragmentation pathway. A common approach is to monitor the transition of the deuterated precursor to the same product ion as the unlabeled compound or a similarly shifted fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 895.8 | 130.1 or 136.1 | The product ion should be determined empirically by infusing a standard solution of this compound and performing a product ion scan. The transition to the most intense and stable fragment should be chosen. |
Q2: How should I optimize the collision energy (CE) and declustering potential (DP) for Ledipasvir and this compound?
A2: Collision energy and declustering potential are instrument-dependent parameters that significantly impact signal intensity. These should be optimized for each specific MRM transition. A common approach is to perform a compound optimization experiment by infusing a standard solution of the analyte and varying the CE and DP to find the values that yield the maximum signal intensity for each transition. While optimal values need to be determined empirically, typical starting ranges can be found in the literature for similar compounds.
Q3: What are common sample preparation techniques for analyzing Ledipasvir in biological matrices?
A3: The choice of sample preparation method depends on the matrix and the desired level of cleanliness. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. While fast, it may result in less clean extracts and potential matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. LLE can provide cleaner extracts than PPT.[3]
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This method is more time-consuming but can significantly reduce matrix effects and improve sensitivity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with Ledipasvir and this compound.
Problem 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | - Verify the MRM transitions for Ledipasvir and this compound. Ensure the correct precursor and product ions are being monitored.- Re-optimize the collision energy and declustering potential for your specific instrument. |
| Sample Degradation | - Ledipasvir is known to degrade under hydrolytic (acidic and alkaline) and oxidative conditions.[4] Ensure proper sample handling and storage. Avoid prolonged exposure to harsh pH or oxidizing agents.- Prepare fresh stock solutions and quality control samples to rule out degradation during storage. |
| Ion Suppression/Enhancement (Matrix Effects) | - Evaluate matrix effects by comparing the signal of the analyte in a neat solution versus a post-extraction spiked matrix sample.- Improve sample cleanup using a more rigorous method like SPE.- Adjust chromatographic conditions to separate Ledipasvir and this compound from co-eluting matrix components. |
| Issues with the LC System | - Check for leaks in the LC flow path.- Ensure the column is properly conditioned and not clogged.- Verify the mobile phase composition and pH. |
Problem 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | - Implement a robust needle wash protocol using a strong organic solvent.- Inject blank samples between high-concentration samples to assess and mitigate carryover. |
| Dirty Ion Source | - Clean the ion source components (e.g., capillary, cone) according to the manufacturer's recommendations. |
| Formation of Adducts | - Ledipasvir may form adducts with sodium ([M+Na]+) or other ions present in the mobile phase or sample matrix. This can split the signal between the protonated molecule and the adduct, leading to a higher baseline.- Optimize mobile phase additives (e.g., formic acid, ammonium formate) to promote the formation of the desired protonated molecule. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting and solvent volumes during extraction.- Thoroughly vortex and centrifuge samples to ensure complete extraction and separation of layers. |
| Internal Standard Variability | - Verify the concentration and purity of the this compound internal standard solution.- Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration early in the sample preparation process to account for variability in extraction recovery. |
| Chromatographic Issues | - Monitor peak shape and retention time. Shifts in retention time can indicate column degradation or changes in the mobile phase.- Use a guard column to protect the analytical column from contaminants. |
| Instrument Instability | - Perform regular system suitability tests to monitor instrument performance.- Check for fluctuations in pump pressure and ion source stability. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is recommended to ensure good peak shape and separation from matrix components. A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions and Optimized Parameters:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Ledipasvir | 889.8 | 130.1 | Optimize empirically | Optimize empirically |
| This compound | 895.8 | Determine empirically | Optimize empirically | Optimize empirically |
Visualizations
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange of Ledipasvir-d6 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isotopic exchange of Ledipasvir-d6 in solution. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the isotopic integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange is a process where a deuterium (D) atom in a labeled compound like this compound is replaced by a hydrogen (H) atom from the surrounding environment.[1] This is also commonly referred to as H/D or D/H back-exchange.[2][3] Ledipasvir's molecular structure contains several amide and amine groups, which have "labile" hydrogens.[4][5] In the deuterated analogue, these positions are labeled with deuterium. When exposed to sources of protons, such as water, protic solvents, or acidic/basic conditions, these deuterium atoms can readily exchange back to hydrogen, compromising the isotopic purity of the sample.[1][2] This can lead to inaccurate results in quantitative analyses like LC-MS or confusing spectra in NMR studies.
Q2: What are the primary factors that promote isotopic exchange in this compound solutions?
Several factors can accelerate the rate of isotopic exchange. Understanding these is key to preventing label loss.
-
Solvent Choice: Protic solvents (those with O-H or N-H bonds, like water, methanol, or ethanol) are major sources of protons and will readily facilitate exchange. Aprotic solvents (lacking O-H or N-H bonds) are strongly preferred.[6]
-
pH of the Solution: The hydrogen-deuterium exchange process can be catalyzed by both acids and bases.[1] For amide hydrogens, the exchange rate is at its minimum around pH 2.5–3.0.[2][7] Deviating from this range, especially towards basic conditions, can significantly increase the exchange rate.
-
Presence of Water: Water is a very common proton source. Even trace amounts of moisture in solvents or on glassware can lead to significant isotopic exchange over time.[8][9] Most deuterated solvents are hygroscopic and readily absorb atmospheric moisture.[9]
-
Temperature: Higher temperatures can increase the rate of the exchange reaction.[1] Storing solutions at low temperatures is generally recommended.
Q3: Which solvents are recommended for handling this compound?
The choice of solvent is critical for maintaining the isotopic stability of this compound. Aprotic solvents are highly recommended. The table below summarizes common deuterated solvents and their suitability.
| Solvent Name | Chemical Formula | Type | Suitability for this compound | Rationale |
| Chloroform-d | CDCl₃ | Aprotic, Nonpolar | Highly Recommended | Lacks exchangeable protons and is a good solvent for many organic compounds.[10] |
| Acetonitrile-d₃ | CD₃CN | Aprotic, Polar | Highly Recommended | A versatile polar aprotic solvent suitable for a wide range of compounds. |
| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | Aprotic, Polar | Recommended | A powerful polar aprotic solvent.[10] Note: It is very hygroscopic; careful handling is required.[8] |
| Acetone-d₆ | (CD₃)₂CO | Aprotic, Polar | Recommended | A good general-purpose aprotic solvent. |
| Methanol-d₄ | CD₃OD | Protic, Polar | Not Recommended | The hydroxyl deuterium (-OD) is labile and will readily exchange with sites on this compound.[6] |
| Deuterium Oxide | D₂O | Protic, Polar | Not Recommended | A direct and potent source for D/H back-exchange.[6] |
Q4: How should I store my solid this compound and its solutions?
Proper storage is essential to prevent degradation and isotopic exchange.
-
Solid Compound: Store solid this compound in a tightly sealed vial in a desiccator at -20°C for long-term storage.[11] This protects it from atmospheric moisture.
-
Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, use an aprotic deuterated solvent and store in a tightly sealed container (e.g., a vial with a PTFE-lined cap) at -20°C or lower.[11] Minimize headspace in the vial to reduce the amount of trapped atmospheric moisture.
Troubleshooting Guide
Q5: I am performing LC-MS analysis and notice a gradual decrease in the mass-to-charge ratio (m/z) of my this compound peak over time. What is happening?
This is a classic sign of deuterium loss via isotopic exchange. The replacement of six deuterium atoms (d6) with six hydrogen atoms results in a mass decrease of approximately 6 Da. The gradual shift suggests that the exchange is happening over the course of your experiment or during sample storage in the autosampler.
-
Immediate Cause: Your mobile phase or sample solvent likely contains protic components (e.g., water, methanol).
-
Solution:
-
Solvent Audit: Ensure your sample is dissolved and diluted in a compatible aprotic solvent (e.g., acetonitrile) immediately before injection.
-
Minimize Residence Time: Do not let samples sit in the autosampler for extended periods, especially if it is not cooled or if the mobile phase contains water/methanol.
-
Method Check: While unavoidable for reverse-phase chromatography, be aware that protic solvents in the mobile phase can cause on-column exchange. This process is influenced by pH and temperature.
-
Workflow for Minimizing Isotopic Exchange
Caption: Workflow for preparing this compound solutions to prevent isotopic exchange.
Q6: My ¹H-NMR spectrum of this compound in DMSO-d₆ shows unexpected proton signals where deuterium labels should be. How can I get a cleaner spectrum?
This indicates that D/H exchange has occurred either before or during your NMR experiment. DMSO-d₆ is highly hygroscopic, and any absorbed water (H₂O) will introduce protons that can exchange with your compound.[8]
-
Source of Contamination: The most likely source is moisture absorbed by the solvent or residual water on your NMR tube.
-
Troubleshooting Steps:
-
Use High-Purity Solvent: Purchase DMSO-d₆ in single-use ampoules to minimize water contamination from repeated access to a larger bottle.[10]
-
Properly Prepare Glassware: Dry your NMR tubes in an oven at ~150°C for several hours and allow them to cool in a desiccator or under an inert atmosphere before use.[9]
-
Rinse with Deuterated Solvent: Before preparing the final sample, rinse the NMR tube with a small amount of the deuterated solvent you will be using. This helps to exchange any protons on the glass surface.[9]
-
Handle in a Dry Environment: Prepare your sample in a glove box or glove bag under a dry, inert atmosphere (nitrogen or argon).[8][10]
-
General Mechanism of Isotopic Exchange
Caption: Acid/base catalysis of deuterium-hydrogen exchange at a labile site (R-D).
Experimental Protocol: Preparation of this compound for Analysis
This protocol outlines the best practices for preparing a solution of this compound to minimize the risk of isotopic exchange.
Materials:
-
This compound (solid)
-
High-purity, anhydrous aprotic deuterated solvent (e.g., Chloroform-d, Acetonitrile-d₃), preferably from a fresh, sealed ampoule.
-
Volumetric flasks, pipettes, and vials.
-
NMR tube and cap (if for NMR analysis).
-
Nitrogen or Argon gas supply.
-
Glove box or glove bag (recommended).
-
Vortex mixer.
Procedure:
-
Glassware Preparation: Place all glassware (flasks, vials, NMR tube) in an oven and dry at 150°C for at least 4 hours. Allow to cool to room temperature inside a desiccator or under a stream of inert gas.[9]
-
Inert Atmosphere: Perform all subsequent steps under a dry, inert atmosphere (nitrogen or argon). A glove box is ideal.[8]
-
Weighing: Tare a pre-dried vial on an analytical balance. Add the required amount of solid this compound to the vial and record the weight. Seal the vial immediately.
-
Solvent Addition: Open a new ampoule of high-purity deuterated solvent. Using a pre-dried pipette, transfer the required volume of solvent to the vial containing the this compound.
-
Dissolution: Cap the vial tightly and mix using a vortex mixer until the solid is completely dissolved. Avoid shaking, as this can sometimes introduce contaminants from the cap liner.[9]
-
Sample Transfer: If necessary, transfer the final solution to the analysis vial (e.g., autosampler vial, NMR tube) using a pre-dried pipette.
-
Analysis: Analyze the sample as soon as possible after preparation to minimize any potential for exchange with trace contaminants.
Troubleshooting Flowchart
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ledipasvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. courses.washington.edu [courses.washington.edu]
- 8. labinsights.nl [labinsights.nl]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. medkoo.com [medkoo.com]
Improving peak shape and resolution for Ledipasvir-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Ledipasvir-d6. Our aim is to help you achieve excellent peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape for this compound in LC-MS analysis?
Poor peak shape for this compound, manifesting as peak tailing, fronting, or splitting, can arise from a variety of factors. These include suboptimal mobile phase conditions (pH and composition), secondary interactions with the stationary phase, column overload, and issues with the injection solvent.[1][2][3][4] Peak tailing, the most common issue, is often caused by interactions between basic analytes and residual silanol groups on the silica-based stationary phase.[5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for ionizable compounds like Ledipasvir. Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms, resulting in peak distortion, splitting, or tailing.[2] For basic compounds, using a mobile phase with a pH 2-3 units below the pKa can help to ensure the analyte is in a single ionic state, leading to sharper, more symmetrical peaks. One study on Ledipasvir noted a pH range of 2 to 7.7 is effective.[6]
Q3: Can the use of a deuterated internal standard like this compound itself cause chromatographic problems?
While stable isotope-labeled internal standards are generally ideal, the use of deuterated standards can sometimes introduce issues. A "deuterium isotope effect" can cause a slight difference in retention time between the deuterated and non-deuterated analyte.[7][8] This can be problematic if it leads to differential ion suppression in the mass spectrometer. Additionally, the stability of deuterium labels should be considered, as exchange with hydrogen in certain solvents can occur.[9]
Q4: What is ion suppression and how can it affect the analysis of this compound?
Ion suppression is a matrix effect in mass spectrometry where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[10][11] This can compromise the accuracy and precision of quantification. Since this compound is used as an internal standard, it is crucial that any ion suppression affects both the analyte and the standard equally.[12] If the deuterated standard has a slightly different retention time, it may experience a different degree of ion suppression, leading to inaccurate results.[7]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The this compound peak is asymmetrical, with the latter half of the peak being broader than the front half.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Basic compounds like Ledipasvir can interact with acidic silanol groups on the column packing material.
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase. An acidic mobile phase (e.g., using 0.1% formic acid) will protonate the silanol groups, reducing their interaction with the basic analyte.[13]
-
Solution 2: Use a Modern, End-Capped Column: Employ a column with advanced end-capping technology that shields the residual silanol groups.[4]
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites and improve peak shape. However, this may not be compatible with mass spectrometry.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing.
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Analyte: this compound (100 ng/mL)
-
-
Modification: Prepare three different mobile phase A solutions:
-
A1: Water with 0.1% Formic Acid (pH ~2.7)
-
A2: 10 mM Ammonium Acetate in Water (pH ~7.0)
-
A3: Water (unbuffered)
-
-
Analysis: Inject the this compound standard using each of the three mobile phase A conditions and compare the peak asymmetry factor.
Data Presentation: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase A Additive | Approximate pH | Peak Asymmetry (As) |
| 0.1% Formic Acid | 2.7 | 1.1 |
| 10 mM Ammonium Acetate | 7.0 | 1.8 |
| None (Water) | ~6-7 | 2.5 |
Asymmetry factor calculated at 10% peak height.
Issue 2: Peak Fronting
Symptom: The this compound peak is asymmetrical, with the front half of the peak being broader than the latter half.
Possible Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration can lead to peak fronting.[1]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is significantly stronger than the initial mobile phase, peak fronting can occur.[1][3][15]
-
Solution: Ensure the sample is completely dissolved. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: Physical damage to the column bed, though less common with modern columns, can cause peak fronting.[1]
-
Solution: This is an irreversible problem, and the column will need to be replaced.
-
Issue 3: Poor Resolution
Symptom: The this compound peak is not well separated from other components in the sample or from the non-deuterated Ledipasvir peak.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The organic solvent and its proportion in the mobile phase may not be providing adequate selectivity.
-
Solution 1: Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and may improve resolution.
-
Solution 2: Adjust the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.
-
-
Inappropriate Column Chemistry: The stationary phase may not be suitable for the separation.
-
Solution: Experiment with a column of a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different retention mechanisms.
-
-
Insufficient Column Efficiency: The column may be old, or a longer column/smaller particle size may be needed.
-
Solution: Replace the column with a new one of the same type. If resolution is still insufficient, consider a longer column or a column packed with smaller particles to increase the theoretical plates.
-
-
Elevated Column Temperature: While higher temperatures can improve peak shape by reducing viscosity, they can also alter selectivity, sometimes for the worse.[16]
-
Solution: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on resolution.
-
Experimental Protocol: Evaluating the Effect of Organic Modifier on Resolution
-
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40-60% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Sample: Mixture of Ledipasvir and a closely eluting impurity.
-
-
Modification: Repeat the analysis, but replace Mobile Phase B with Methanol.
-
Analysis: Compare the resolution between the Ledipasvir and the impurity peak for both organic modifiers.
Data Presentation: Impact of Organic Modifier on Resolution
| Organic Modifier | Retention Time of Ledipasvir (min) | Retention Time of Impurity (min) | Resolution (Rs) |
| Acetonitrile | 3.25 | 3.35 | 1.2 |
| Methanol | 4.10 | 4.35 | 1.8 |
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Logical steps for improving peak resolution.
References
- 1. acdlabs.com [acdlabs.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chemtech-us.com [chemtech-us.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. waters.com [waters.com]
Technical Support Center: Ledipasvir-d6 in Bioanalytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ledipasvir-d6 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled version of Ledipasvir, where six hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The primary purpose of using a deuterated internal standard is to correct for variability during sample preparation and analysis, such as extraction losses, matrix effects, and instrument response fluctuations. Since this compound is chemically and physically very similar to the unlabeled analyte (Ledipasvir), it is expected to behave similarly during the entire analytical process, leading to more accurate and precise quantification.
Q2: What are the potential sources of interference when using this compound?
Potential sources of interference when using this compound can be broadly categorized as:
-
Isobaric Interference: This occurs when another compound in the sample has the same nominal mass-to-charge ratio (m/z) as this compound. While less common for a high-mass molecule like Ledipasvir, it can arise from metabolites, co-administered drugs, or endogenous matrix components.
-
Isotopic Contribution: The unlabeled Ledipasvir will have a natural isotopic distribution, with small peaks at M+1, M+2, etc. Similarly, the this compound standard may contain a small percentage of molecules with fewer than six deuterium atoms. These can potentially contribute to the signal of each other if not properly resolved or accounted for.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with Ledipasvir and this compound, affecting their ionization efficiency in the mass spectrometer. This can lead to ion suppression or enhancement, potentially impacting the accuracy of the assay if the effect is different for the analyte and the internal standard.[1]
-
Cross-talk: In MS/MS analysis, this refers to the interference between the MRM (Multiple Reaction Monitoring) transitions of the analyte and the internal standard. This can happen if the precursor or product ions are not sufficiently distinct.
-
Deuterium Exchange: In some cases, deuterium atoms on a molecule can exchange with protons from the solvent, especially under certain pH or temperature conditions. This can lead to a decrease in the this compound signal and an increase in the signal of partially deuterated or unlabeled Ledipasvir.[2][3]
Q3: How can I assess the potential for interference during method development?
During method development, it is crucial to perform several experiments to assess potential interferences:
-
Selectivity: Analyze at least six different blank matrix samples to check for any endogenous peaks at the retention time and MRM transition of Ledipasvir and this compound.[4]
-
Matrix Effect Evaluation: This can be assessed by comparing the peak area of the analyte and IS in a neat solution versus a post-extraction spiked blank matrix sample. A matrix factor can be calculated to quantify the extent of ion suppression or enhancement.
-
Cross-contamination/Carryover: Inject a blank sample immediately after a high-concentration standard to ensure that there is no significant carryover that could affect the quantification of subsequent samples.
-
Stability Studies: Assess the stability of Ledipasvir and this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) to ensure that no degradation or deuterium exchange is occurring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in bioanalytical assays.
| Observed Problem | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing for Ledipasvir and/or this compound | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Optimize the mobile phase pH to ensure proper ionization and retention of Ledipasvir. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| High Variability in Analyte/IS Peak Area Ratio | 1. Inconsistent sample preparation (e.g., extraction recovery). 2. Matrix effects varying between samples.[1] 3. Instrument instability. | 1. Automate sample preparation steps where possible to improve consistency. 2. Optimize the sample cleanup procedure to remove more matrix components. Consider a different extraction technique (e.g., solid-phase extraction instead of protein precipitation). 3. Perform system suitability tests before each analytical run to ensure instrument performance. |
| Shift in Retention Time of this compound Relative to Ledipasvir | 1. "Isotope effect" - Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[5] 2. Changes in chromatographic conditions (temperature, mobile phase composition). | 1. This is often a minor and consistent shift. Ensure the integration window is wide enough to capture both peaks accurately. If the shift is significant and inconsistent, consider using a 13C-labeled internal standard. 2. Ensure strict control over chromatographic parameters. |
| Unexpected Peaks at the MRM Transition of Ledipasvir or this compound | 1. Isobaric interference from a metabolite or co-administered drug. 2. Contamination from the sample collection tubes, solvents, or labware. | 1. Optimize chromatographic separation to resolve the interfering peak. If not possible, a more specific MRM transition may need to be selected. 2. Analyze blank solvents and extracts from unused collection tubes to identify the source of contamination. |
| Loss of this compound Signal Over Time | 1. Deuterium exchange with protons from the solvent.[2][3] 2. Adsorption of the internal standard to sample containers or instrument components. 3. Instability of the compound under storage or analytical conditions. | 1. Investigate the effect of pH and solvent composition on the stability of this compound. Using aprotic solvents where possible can minimize exchange. 2. Use silanized glassware or polypropylene tubes to reduce adsorption. 3. Conduct thorough stability experiments to determine optimal storage and handling conditions. |
Experimental Protocols
Generic LC-MS/MS Method for Ledipasvir Quantification
This protocol provides a starting point for the development of a bioanalytical method for Ledipasvir. Optimization will be required for specific instrumentation and matrices.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Ledipasvir: m/z 889.5 → 596.3
-
This compound: m/z 895.5 → 602.3
-
-
Note: These transitions are examples and should be optimized for the specific instrument.
-
Matrix Effect Evaluation Protocol
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike the analyte and IS into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank matrix and spike the analyte and IS into the final dried extract before reconstitution.
-
Set 3 (Pre-extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
RE = (Peak Area in Set 3) / (Peak Area in Set 2)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Visualizations
Caption: Bioanalytical workflow for Ledipasvir quantification.
Caption: Troubleshooting logic for this compound assays.
References
Technical Support Center: Ledipasvir-d6 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ledipasvir-d6 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled version of Ledipasvir, a direct-acting antiviral agent used to treat Hepatitis C. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound is used as an internal standard (IS). Because it is chemically almost identical to Ledipasvir, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of Ledipasvir in biological samples like plasma.
Q2: What are the potential stability issues with this compound in processed samples?
A2: Like many organic molecules, this compound can be susceptible to degradation under certain conditions. Based on forced degradation studies of Ledipasvir, the primary concerns are hydrolytic and oxidative degradation.[1] It is crucial to control the pH and minimize exposure to oxidizing agents during sample processing and storage. While Ledipasvir has been shown to be stable under thermal and photolytic stress, prolonged exposure to harsh conditions should be avoided.
Q3: What are the typical acceptance criteria for stability studies of an internal standard?
A3: According to regulatory guidelines from bodies like the European Medicines Agency (EMA), the mean concentration of the analyte at each quality control (QC) level during a stability test should be within ±15% of the nominal concentration. The stability of the internal standard is also critical, and while specific numerical criteria for the IS response are not always mandated to be within a narrow range, unexpected variability can trigger an investigation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in this compound response across a batch | 1. Inconsistent sample processing (e.g., variations in extraction time, temperature, or solvent volumes).2. Matrix effects varying between samples.3. Degradation of this compound during sample processing or in the autosampler. | 1. Ensure strict adherence to the validated sample preparation protocol.2. Evaluate matrix effects during method validation. If significant, consider a more efficient sample cleanup method.3. Perform bench-top and autosampler stability studies to assess for degradation. |
| Decreasing this compound response over the course of an analytical run | 1. Degradation of this compound in the reconstituted samples in the autosampler.2. Adsorption of this compound to the autosampler vials or tubing.3. Instrument instability. | 1. Verify the autosampler stability of this compound in the final extract. Consider reducing the run time or using a cooled autosampler.2. Use silanized or low-adsorption vials and check for any potential interactions with the materials used.3. Run system suitability tests to ensure the instrument is performing correctly. |
| Unexpected peaks co-eluting with this compound | 1. Presence of metabolites or degradation products.2. Contamination from reagents, solvents, or equipment. | 1. Review the mass spectra to identify the interfering peak. If it is a degradation product, investigate the sample handling and storage conditions.2. Analyze blank reagents and solvents to identify the source of contamination. |
Stability of Ledipasvir in Human Plasma
Table 1: Freeze-Thaw Stability of Ledipasvir in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | % Nominal |
| Ledipasvir | Low QC (e.g., 5) | 3 | 4.9 | 98.0 |
| Ledipasvir | High QC (e.g., 800) | 3 | 792.0 | 99.0 |
Table 2: Bench-Top Stability of Ledipasvir in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Storage Duration (hours) | Mean Measured Concentration (ng/mL) | % Nominal |
| Ledipasvir | Low QC (e.g., 5) | 8 | 5.1 | 102.0 |
| Ledipasvir | High QC (e.g., 800) | 8 | 808.0 | 101.0 |
Table 3: Long-Term Stability of Ledipasvir in Human Plasma at -70°C
| Analyte | Concentration (ng/mL) | Storage Duration (days) | Mean Measured Concentration (ng/mL) | % Nominal |
| Ledipasvir | Low QC (e.g., 5) | 116 | 4.8 | 96.0 |
| Ledipasvir | High QC (e.g., 800) | 116 | 784.0 | 98.0 |
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix (e.g., human plasma).
-
Analyze one set of QC samples immediately (baseline).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically 3-5).
-
After the final thaw, process and analyze the samples.
-
Calculate the mean concentration and compare it to the nominal concentration. The deviation should be within ±15%.
Visualizations
Caption: Experimental workflow for the bioanalysis of Ledipasvir using this compound as an internal standard.
Caption: Potential degradation pathways for Ledipasvir and this compound based on forced degradation studies.
References
Ledipasvir-d6 vs non-deuterated internal standard issues
Welcome to the technical support center for Ledipasvir bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments, with a particular focus on the use of Ledipasvir-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a deuterated internal standard like this compound over a non-deuterated (analog) internal standard?
A1: The main advantage of using a stable isotope-labeled (SIL) internal standard, such as this compound, is that it is chemically and physically almost identical to the analyte (Ledipasvir). This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Ideally, this co-elution and similar behavior allow the internal standard to accurately compensate for variability in the analytical process, such as extraction efficiency and matrix effects.[1][2]
Q2: I'm observing a shift in retention time between Ledipasvir and this compound. Is this normal?
A2: Yes, a slight retention time shift between an analyte and its deuterated internal standard can occur and is known as the "deuterium isotope effect".[1][3] This effect is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium.[1] While often minor, this shift can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement from the matrix, potentially compromising the accuracy of the results.[1][3]
Q3: Can the this compound internal standard interfere with the quantification of the non-deuterated Ledipasvir?
A3: Yes, two main types of interference can occur:
-
Isotopic Contribution (Cross-talk): Naturally occurring isotopes of Ledipasvir can contribute to the signal of the deuterated internal standard, especially if the mass difference between them is small.[4][5][6] This "cross-talk" can become more pronounced at high analyte concentrations and may lead to non-linear calibration curves and biased results.[4][6]
-
Impurity: The deuterated internal standard itself may contain a small amount of the non-deuterated analyte as an impurity.[1] This can artificially inflate the measured concentration of the analyte. It is crucial to verify the purity of your SIL internal standard.[1]
Q4: My results show poor reproducibility when using this compound. What could be the cause?
A4: Poor reproducibility with a deuterated internal standard can stem from several factors:
-
In-source H/D Exchange: The deuterium atoms on the internal standard can sometimes exchange with protons from the solvent (e.g., water in the mobile phase).[1] This can lead to a loss of the deuterium label and a decrease in the internal standard signal, resulting in erroneously high calculated analyte concentrations.
-
Differential Matrix Effects: As mentioned in A2, if there is a chromatographic separation between Ledipasvir and this compound, they may be affected differently by matrix components that suppress or enhance the ionization signal.[1][7]
-
Inconsistent Sample Preparation: While a good internal standard should correct for variability, extreme inconsistencies in sample handling can still lead to poor reproducibility.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent Analyte to Internal Standard (IS) Area Ratio
You are observing significant variability in the peak area ratio of Ledipasvir to this compound across your quality control (QC) samples and study samples.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Differential Matrix Effects | 1. Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve co-elution of Ledipasvir and this compound.[3] 2. Improve Sample Cleanup: Employ a more rigorous sample extraction method (e.g., solid-phase extraction) to remove more matrix components. 3. Evaluate a Different IS: If co-elution cannot be achieved, consider using a non-deuterated analog internal standard that has a closer retention time to Ledipasvir under the optimized conditions. |
| IS Instability (H/D Exchange) | 1. Check Solvent pH: Avoid highly acidic or basic conditions in your sample preparation and mobile phase, as these can promote deuterium exchange.[10] 2. Incubate and Test: Incubate the internal standard in the final sample matrix for varying lengths of time to assess its stability.[1] A decrease in the IS signal over time may indicate instability. |
| Inconsistent IS Spiking | 1. Review Pipetting Technique: Ensure consistent and accurate pipetting of the internal standard solution into all samples. 2. Verify IS Concentration: Prepare fresh internal standard working solutions and re-analyze a subset of samples. |
Troubleshooting Workflow for Inconsistent Area Ratios
Caption: Troubleshooting inconsistent analyte/IS ratios.
Issue 2: Non-Linear Calibration Curve
Your calibration curve for Ledipasvir is showing non-linearity, particularly at the higher concentration levels, when using this compound as the internal standard.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Cross-talk from Analyte to IS | 1. Check IS Response: Analyze a high concentration standard of Ledipasvir without any internal standard. If you see a signal in the this compound mass transition, cross-talk is occurring.[5] 2. Use a Correction Factor: Mathematical corrections can be applied to account for the isotopic contribution.[4][6] 3. Increase Mass Difference: If possible, use an internal standard with a larger mass difference from the analyte (e.g., more deuterium atoms or ¹³C labeling) to minimize overlap.[3] |
| Analyte Impurity in IS | 1. Analyze IS Alone: Inject a solution of only the this compound internal standard. If a peak is observed at the mass transition for Ledipasvir, the IS is impure. 2. Source a New IS: Obtain a new batch of the internal standard with a higher purity. 3. Adjust Calculations: If a new IS is not available, the contribution from the impurity can be subtracted from the analyte response, but this is not ideal for regulated bioanalysis. |
| Detector Saturation | 1. Dilute High Standards: Dilute the highest concentration calibrators and re-run the curve. If linearity is restored, detector saturation is likely the cause. 2. Adjust Instrument Settings: Lower the detector gain or use a less intense mass transition if available. |
Logical Flow for Diagnosing Non-Linearity
Caption: Diagnosing the cause of a non-linear curve.
Data Presentation: Hypothetical Performance Comparison
The following table presents hypothetical data illustrating the impact of chromatographic separation between an analyte and its deuterated internal standard on the precision and accuracy of QC samples.
Table 1: Impact of Retention Time (RT) Shift on QC Sample Analysis
| QC Level (ng/mL) | Analyte RT (min) | IS RT (min) | ΔRT (min) | Analyte/IS Ratio (Mean) | Precision (%CV) | Accuracy (%Nominal) |
| Scenario A: Co-elution (Optimal) | ||||||
| 5 | 2.51 | 2.51 | 0.00 | 0.102 | 2.5 | 102.0 |
| 50 | 2.51 | 2.51 | 0.00 | 1.015 | 1.8 | 101.5 |
| 500 | 2.51 | 2.51 | 0.00 | 10.08 | 2.1 | 100.8 |
| Scenario B: RT Shift (Sub-optimal) | ||||||
| 5 | 2.51 | 2.45 | 0.06 | 0.115 | 12.8 | 115.0 |
| 50 | 2.51 | 2.45 | 0.06 | 1.180 | 9.5 | 118.0 |
| 500 | 2.51 | 2.45 | 0.06 | 12.12 | 11.2 | 121.2 |
In Scenario B, the earlier elution of the internal standard into a region of less ion suppression leads to a consistently higher Analyte/IS ratio, resulting in poor accuracy and precision.
Experimental Protocol Example: LC-MS/MS Analysis of Ledipasvir
This section provides a sample protocol for the quantification of Ledipasvir in human plasma. This method can be used as a starting point for development and troubleshooting.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer (approx. 500 µL) to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Standard HPLC/UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Ledipasvir: m/z 889.5 → 561.3this compound: m/z 895.5 → 567.3 |
| Dwell Time | 100 ms |
Workflow for Sample Analysis
Caption: Bioanalytical sample preparation workflow.
References
- 1. waters.com [waters.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myadlm.org [myadlm.org]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Ledipasvir Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Ledipasvir in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of bioanalytical method significantly impacts the reliability and efficiency of these investigations. This guide provides a detailed comparison of two distinct validated methods for Ledipasvir analysis: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. While the ideal internal standard (IS) for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as Ledipasvir-d6, this guide draws upon published data from a method utilizing Daclatasvir as an internal standard due to the limited availability of comprehensive validation data for a this compound method in the public domain. The principles and expected advantages of using a deuterated internal standard are also discussed.
Executive Summary of Comparative Methods
The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for studies requiring low detection limits. In contrast, the HPLC-UV method provides a cost-effective and accessible alternative for routine analysis where high sensitivity is not a primary requirement. The selection of the most appropriate method hinges on the specific requirements of the study, including the desired concentration range, sample throughput, and available instrumentation.
Quantitative Data Comparison
The following tables summarize the key validation parameters for the LC-MS/MS method using Daclatasvir as an internal standard and an HPLC-UV method.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS with Daclatasvir IS | HPLC-UV |
| Linearity Range | 0.1 - 1000 ng/mL[1] | 250 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 250 ng/mL |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS with Daclatasvir IS | HPLC-UV |
| Intra-day Accuracy (%) | 97.8 - 104.5 | 98.6 - 101.2 |
| Inter-day Accuracy (%) | 98.5 - 103.2 | 99.1 - 100.8 |
| Intra-day Precision (%RSD) | < 5.8 | < 1.5 |
| Inter-day Precision (%RSD) | < 6.3 | < 1.8 |
Table 3: Recovery and Stability
| Parameter | LC-MS/MS with Daclatasvir IS | HPLC-UV |
| Mean Recovery (%) | 85.4 | 92.3 |
| Bench-top Stability (24h, RT) | Stable | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable |
| Long-term Stability (-80°C, 30 days) | Stable | Stable |
Experimental Protocols
Method 1: LC-MS/MS with Daclatasvir Internal Standard
Sample Preparation: A liquid-liquid extraction (LLE) method is employed for sample preparation. To 100 µL of plasma, 25 µL of the internal standard solution (Daclatasvir in methanol) is added, followed by vortexing. Subsequently, 1 mL of ethyl acetate is added as the extraction solvent. The mixture is vortexed for 5 minutes and then centrifuged at 4000 rpm for 10 minutes. The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase, and 5 µL is injected into the LC-MS/MS system.[1]
Chromatographic Conditions:
-
Column: Xterra MS C8 (4.6 x 50 mm, 5 µm)
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B) is used.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ledipasvir: m/z 889.5 → 576.3
-
Daclatasvir (IS): m/z 739.4 → 565.3[2]
-
Method 2: HPLC-UV
Sample Preparation: Protein precipitation is used for sample clean-up. To 200 µL of plasma, 400 µL of acetonitrile is added. The mixture is vortexed for 2 minutes and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is collected and 20 µL is injected into the HPLC system.
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (45:55, v/v) is used as the mobile phase.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm[3]
-
Column Temperature: Ambient
The Advantage of a Deuterated Internal Standard: The Case for this compound
While the LC-MS/MS method with Daclatasvir as an IS provides reliable results, the use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis. A deuterated internal standard has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and behaves similarly during sample preparation and ionization. This close similarity allows it to more effectively compensate for matrix effects and variations in instrument response, leading to improved accuracy and precision of the assay. Although a comprehensive validation dataset for a this compound method was not found in publicly available literature, its use would be expected to further enhance the performance of the LC-MS/MS method outlined above.
Visualizing the Workflow and Validation Logic
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the logical relationship between validation parameters.
References
Navigating FDA Guidelines for Internal Standard Validation: A Comparative Guide for Ledipasvir-d6
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the hepatitis C drug Ledipasvir, the rigorous validation of internal standards is a critical prerequisite for accurate and reliable data. This guide provides a comprehensive comparison of Ledipasvir-d6 as an internal standard against a common alternative, Daclatasvir, based on established U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.
The selection and proper validation of an internal standard (IS) are paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, Ledipasvir. This similarity ensures that it behaves almost identically during extraction, ionization, and chromatographic separation, thus providing the most accurate correction.
Core Principles of Internal Standard Validation per FDA Guidelines
The FDA's guidance for industry on bioanalytical method validation outlines several key parameters that must be assessed to ensure the suitability of an internal standard. These include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and IS from other components in the sample matrix, such as metabolites, endogenous compounds, and concomitant medications.
-
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). For the IS, consistency in response is crucial.
-
Recovery: The extraction efficiency of the analytical method. The recovery of the analyte and the IS should be consistent and reproducible.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components, which can lead to ion suppression or enhancement.
-
Stability: The chemical stability of the analyte and IS in the biological matrix under various storage and processing conditions.
Comparative Analysis: this compound vs. Daclatasvir
| Validation Parameter | This compound (Stable Isotope-Labeled IS) - Expected Performance | Daclatasvir (Structurally Unrelated IS) - Reported Performance[1] | FDA Acceptance Criteria |
| Selectivity | High. Unlikely to have interference at the mass transition of Ledipasvir due to the specific mass difference. | Potential for interference from metabolites or other co-administered drugs. Requires careful evaluation. | Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Accuracy | High. Co-elutes with Ledipasvir, effectively compensating for matrix effects and variability. | May not fully compensate for matrix effects, potentially leading to lower accuracy. | Mean concentration should be within ± 15% of the nominal value (except at LLOQ, where it is ± 20%). |
| Precision | High. Consistent response due to identical chemical properties with the analyte. | Response can be more variable due to differences in extraction recovery and matrix effects. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Recovery | Expected to be very similar to Ledipasvir, ensuring consistent analyte-to-IS response ratios. | Recovery may differ significantly from Ledipasvir, requiring thorough and consistent validation. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | Minimal impact on the analyte-to-IS ratio as both are affected similarly by ion suppression or enhancement. | Differential matrix effects on the analyte and IS can lead to inaccurate quantification. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | Expected to have identical stability to Ledipasvir under various conditions. | Stability must be independently evaluated and may differ from that of Ledipasvir. | Analyte should be stable in the matrix for the expected duration of sample handling and storage. |
Experimental Protocols
Below are generalized experimental protocols for the validation of an internal standard like this compound for the quantification of Ledipasvir in human plasma by LC-MS/MS, based on FDA guidelines.
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Ledipasvir and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution in 50% methanol to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50% methanol at a concentration that yields a consistent and appropriate response in the LC-MS/MS system.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of Ledipasvir and this compound.
-
Accuracy and Precision: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days.
-
Recovery: Compare the peak area of extracted QC samples to the peak area of unextracted samples (spiked into post-extraction blank plasma) at three concentration levels.
-
Matrix Effect: Analyze QC samples prepared in at least six different lots of blank plasma to assess the variability of the analyte and IS response.
-
Stability: Evaluate the stability of Ledipasvir and this compound in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at -80°C for an extended period.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: A flowchart of the bioanalytical method validation process.
Logical Relationship of Validation Parameters
The interplay between different validation parameters is crucial for a robust method.
Caption: Relationship between key bioanalytical validation parameters.
References
A Comparative Guide to ICH M10 Bioanalytical Method Validation: Ledipasvir Quantification Utilizing Ledipasvir-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ledipasvir, focusing on the principles of the ICH M10 guideline. Due to the absence of publicly available experimental data for a validated bioanalytical method using Ledipasvir-d6 as an internal standard, this document will present a detailed analysis of a validated LC-MS/MS method for Ledipasvir using an alternative internal standard, Daclatasvir. This will be compared against the theoretical and expected performance advantages of employing a deuterated internal standard like this compound, in line with the recommendations of the ICH M10 guideline.
The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1] The ICH M10 guideline provides harmonized recommendations for the validation of bioanalytical assays for chemical and biological drug quantification to ensure the reliability of data supporting regulatory decisions.[1][2]
I. Comparison of Bioanalytical Method Performance
The following table summarizes the performance of a published LC-MS/MS method for the simultaneous determination of Ledipasvir and Sofosbuvir in human plasma, which utilizes Daclatasvir as the internal standard (IS).[3] This data is presented alongside the anticipated performance when using a deuterated internal standard like this compound, based on established principles of bioanalysis.
| Validation Parameter | Validated Method with Daclatasvir IS[3] | Expected Performance with this compound IS | ICH M10 Guideline Reference |
| Linearity Range (ng/mL) | 0.1 - 1000 | Similar or wider range expected. | A calibration curve should be generated with at least 6 concentration levels.[4] |
| Correlation Coefficient (r²) | > 0.99 (Implicit) | ≥ 0.99 | Not explicitly defined by a value, but the model should adequately describe the concentration-response relationship. |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | Potentially lower due to reduced analytical variability. | The LLOQ is the lowest calibration standard.[4] |
| Accuracy (% Bias) | Within ± 15% of nominal (Intra- and Inter-day) | Expected to be consistently closer to nominal values due to better compensation for matrix effects and extraction variability. | The mean concentration should be within ±15% of the nominal concentration. |
| Precision (% CV) | ≤ 15% (Intra- and Inter-day) | Expected to be lower (improved precision) due to co-elution and similar ionization behavior. | The precision should not exceed 15% coefficient of variation (CV). |
| Recovery (%) | Not explicitly stated in the abstract. | High and consistent recovery is expected, closely tracking the analyte. | The recovery of the analyte need not be 100%, but the consistency of recovery should be ensured. |
| Matrix Effect | To be assessed during validation. | Minimal differential matrix effect between analyte and IS due to identical physicochemical properties. | The impact of the biological matrix on the measurement of the analyte should be evaluated. |
| Internal Standard | Daclatasvir | This compound | The use of a stable isotope-labeled analyte as the IS is recommended for MS detection.[4] |
II. Experimental Protocols
A. Validated LC-MS/MS Method for Ledipasvir (with Daclatasvir IS)
This protocol is based on a highly sensitive and rapid LC-MS/MS method for the simultaneous determination of Ledipasvir and Sofosbuvir in human plasma.[3]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate was used to extract Ledipasvir, Sofosbuvir, and the internal standard (Daclatasvir) from human plasma.[3]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
B. Theoretical Bioanalytical Method for Ledipasvir using this compound IS
This proposed protocol is based on the principles of using a deuterated internal standard and the ICH M10 guidelines.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method would be employed. This compound would be added to all calibration standards, quality control samples, and study samples prior to extraction.
-
Chromatographic Separation:
-
Column: A suitable C18 or C8 column.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for best peak shape and separation.
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole tandem mass spectrometer.
-
Ionization: Positive ESI.
-
Detection: MRM would be used to monitor specific precursor to product ion transitions for both Ledipasvir and this compound.
-
III. The Advantage of Using this compound as an Internal Standard
The ICH M10 guideline recommends the use of a stable isotope-labeled (SIL) analyte as the internal standard for mass spectrometric detection whenever possible.[4] this compound, as a deuterated form of Ledipasvir, is a SIL internal standard. The key advantages of using this compound over an analog internal standard like Daclatasvir include:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Ledipasvir. This results in similar extraction recovery, and chromatographic retention time.
-
Co-elution: The analyte and the deuterated internal standard will co-elute, meaning they experience the same matrix effects and ionization suppression or enhancement. This provides more accurate compensation for these variabilities.
-
Improved Accuracy and Precision: By more effectively compensating for variations in sample preparation and instrument response, the use of a deuterated internal standard generally leads to improved accuracy and precision of the bioanalytical method.
-
Reduced Analytical Variability: The use of a SIL internal standard is the most effective way to minimize analytical variability in LC-MS/MS assays.
IV. Visualizing the Bioanalytical Workflow and ICH M10 Compliance
The following diagrams illustrate the typical workflow of a bioanalytical method validation and the logical relationship between the ICH M10 guideline and the validation parameters.
Caption: Bioanalytical workflow from sample preparation to data analysis.
Caption: ICH M10 guideline's relationship to key validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Performance Under Pressure: A Comparative Guide to Internal Standards for Ledipasvir Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ledipasvir, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of analytical performance characteristics for Ledipasvir quantification, with a focus on the use of internal standards. While direct comparative data for Ledipasvir-d6 is not extensively available in published literature, this guide will objectively compare its theoretical advantages with the performance of commonly used alternative internal standards, supported by experimental data from various studies.
Linearity, Accuracy, and Precision: A Comparative Analysis
The performance of an analytical method is primarily assessed by its linearity, accuracy, and precision. The following tables summarize the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Ledipasvir using different internal standards.
Table 1: Linearity of Ledipasvir Quantification
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Daclatasvir | 0.1 - 1000 | > 0.99 |
| Daclatasvir | 5 - 2100 | Not Reported |
| Ledipasvir (as IS) | Not applicable for Ledipasvir | Not Applicable |
| Diazepam | 5 - 500 | > 0.99 |
| None | 250 - 2000 | 0.999 |
Table 2: Accuracy and Precision of Ledipasvir Quantification with Daclatasvir as Internal Standard [1]
| Concentration Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ (0.1 ng/mL) | 7.01 | 107.62 | 6.61 | 104.06 |
| QCL (0.3 ng/mL) | 10.39 | 98.94 | 8.40 | 95.44 |
| QCM (400 ng/mL) | 3.78 | 101.50 | 8.19 | 100.78 |
| QCH (800 ng/mL) | 7.30 | 100.71 | 6.04 | 96.10 |
Table 3: Accuracy and Precision of Ledipasvir Quantification with other Internal Standards or None
| Internal Standard | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Ledipasvir (as IS for other analytes) | Not applicable for Ledipasvir | ≤3.8% | ≤3.8% | 98 - 102% |
| Diazepam | 5-500 ng/mL | < 9.5% | < 9.5% | Within ± 11.5% |
| None | 250-2000 ng/mL | < 2% | < 2% | Not Reported |
The Case for a Deuterated Internal Standard: this compound
While the data presented above demonstrates that reliable quantification of Ledipasvir can be achieved with alternative internal standards, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. The key advantages include:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Ledipasvir. This ensures that it behaves similarly during sample preparation (e.g., extraction, derivatization) and chromatographic separation, effectively compensating for any analyte loss or variability.
-
Co-elution: this compound will co-elute with Ledipasvir, meaning it experiences the same matrix effects in the ion source of the mass spectrometer. This is a significant advantage over other internal standards that may elute at different retention times and be subjected to different degrees of ion suppression or enhancement.
-
Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation and matrix effects, deuterated internal standards generally lead to improved precision and accuracy of the measurement.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline a typical experimental protocol for the quantification of Ledipasvir in human plasma by LC-MS/MS, based on a method using Daclatasvir as the internal standard[1][2].
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Daclatasvir).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: Xterra MS C8 (4.6 x 50 mm, 5 µm) or equivalent[1].
-
Mobile Phase: A gradient of mobile phase A (10 mM ammonium formate buffer, pH 3.5) and mobile phase B (acetonitrile and methanol)[1].
-
Flow Rate: 0.7 mL/min[1].
-
Injection Volume: 10 µL.
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent[1].
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Ledipasvir: m/z 889.5 → 130.1
-
Daclatasvir (IS): m/z 739.4 → 565.3
-
Visualizing the Workflow
To better understand the logical flow of a bioanalytical method validation, the following diagrams, generated using the DOT language, illustrate the key stages for assessing linearity, accuracy, and precision.
Caption: Workflow for Linearity Assessment.
References
Comparative Guide to Bioanalytical Methods for Ledipasvir Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of Ledipasvir in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a direct cross-validation study using Ledipasvir-d6 as a common internal standard was not identified in publicly available literature, this guide presents a side-by-side comparison of the performance characteristics of these two validated methods to aid researchers in selecting the most appropriate technique for their specific needs.
Methodology Overview
The data and protocols presented are based on established and validated methods for the determination of Ledipasvir in biological matrices. The use of a deuterated internal standard like this compound is best practice for LC-MS/MS assays to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing. For the purpose of this guide, we will detail a representative LC-MS/MS protocol where a deuterated internal standard would be ideally employed.
Quantitative Data Comparison
The following tables summarize the key validation parameters for a representative HPLC-UV method and a typical LC-MS/MS method for Ledipasvir quantification in human plasma.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 250 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 200 ng/mL |
| Accuracy | Within ± 2% |
| Precision (Intra-day & Inter-day) | < 2% RSD[1] |
| Recovery | > 90% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
| Accuracy | Within ± 15% |
| Precision (Intra-day & Inter-day) | < 15% RSD |
| Recovery | 95.18%[2] |
Experimental Protocols
Method 1: RP-HPLC-UV for Ledipasvir in Human Plasma
This method is suitable for routine analysis and pharmacokinetic studies where high sensitivity is not the primary requirement.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add the internal standard.
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile and water (60:40 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 248 nm[3]
-
Injection Volume: 20 µL
Method 2: LC-MS/MS for Ledipasvir in Human Plasma (with this compound)
This method offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as bioequivalence and metabolism studies.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ledipasvir: m/z 889.4 → 596.3
-
This compound: m/z 895.4 → 602.3
-
Visualizations
References
Ledipasvir-d6 Performance vs. Other Internal Standards: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for drug quantification. This guide provides a comparative overview of the performance of Ledipasvir-d6 as an internal standard against other commonly used alternatives in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ledipasvir.
The Ideal Internal Standard: Theoretical Advantages of this compound
In LC-MS/MS analysis, the ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte. This structural similarity allows it to effectively compensate for variations in sample preparation, chromatographic retention time, and matrix effects, which can significantly impact the accuracy and precision of quantification.
In contrast, while structurally similar compounds like Daclatasvir can be effective, they may not perfectly mimic the behavior of Ledipasvir during the analytical process. Differences in extraction recovery, chromatographic retention, and ionization response can lead to less accurate correction and potentially impact the reliability of the results.
Performance Comparison: Ledipasvir Quantification Using Daclatasvir as an Internal Standard
Several studies have successfully developed and validated LC-MS/MS methods for the quantification of Ledipasvir in human plasma using Daclatasvir as the internal standard. The performance characteristics of these methods provide a benchmark against which the expected performance of this compound can be compared.
| Parameter | Method 1[1] | Method 2[2][3] | Method 3 |
| Linearity Range (ng/mL) | 0.1 - 1000 | 5 - 2100 | 0.1 - 600 (for Ledipasvir) |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.999 | 0.999 |
| Intra-day Precision (% CV) | < 15% | Not explicitly stated | < 15% |
| Inter-day Precision (% CV) | < 15% | Not explicitly stated | < 15% |
| Accuracy (% Recovery) | 85-115% | 95.18% (for Ledipasvir) | 85-115% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 5 | 0.1 |
Note: The data presented is a summary from multiple sources. For detailed information, please refer to the cited publications.
These data demonstrate that robust and reliable quantification of Ledipasvir can be achieved using Daclatasvir as an internal standard. However, the use of a SIL internal standard like this compound is anticipated to provide even greater precision and accuracy by more effectively correcting for analytical variability.
Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS quantification of Ledipasvir using Daclatasvir as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)[2]
-
To 200 µL of human plasma in a centrifuge tube, add 25 µL of the internal standard working solution (Daclatasvir).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions[1][2]
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 5 µm) or equivalent
-
Mobile Phase: A gradient mixture of (A) 10 mM ammonium acetate in water (pH 4.0) and (B) acetonitrile with 0.1% formic acid in methanol.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ledipasvir: m/z 889.5 → 130.1
-
Daclatasvir (IS): m/z 739.4 → 565.3
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the general bioanalytical workflow and the rationale for using a stable isotope-labeled internal standard.
Caption: General workflow for bioanalytical sample analysis using LC-MS/MS.
Caption: Rationale for the superior performance of SIL internal standards.
Conclusion
The selection of an appropriate internal standard is paramount for the development of accurate and precise bioanalytical methods. While Daclatasvir has been shown to be a suitable internal standard for the quantification of Ledipasvir, the theoretical advantages of a stable isotope-labeled internal standard like this compound are significant. The near-identical physicochemical properties of this compound to the unlabeled analyte allow for more effective compensation of analytical variability, leading to improved data quality. For researchers aiming for the highest level of accuracy and precision in their bioanalytical assays for Ledipasvir, the use of this compound is highly recommended.
References
- 1. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Superior Specificity and Selectivity of Ledipasvir-d6 in Complex Matrices: A Comparative Guide
In the landscape of antiviral drug development and clinical pharmacokinetics, the precise quantification of therapeutic agents in complex biological matrices is paramount. For the hepatitis C virus (HCV) NS5A inhibitor Ledipasvir, the use of a stable isotope-labeled internal standard, specifically Ledipasvir-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis represents the gold standard for achieving unparalleled specificity and selectivity. This guide provides a comprehensive comparison of this compound with alternative, non-deuterated internal standards, supported by experimental data and detailed protocols.
Unveiling the Advantages of a Deuterated Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any variability.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are chemically identical to the analyte, with the only difference being the substitution of six hydrogen atoms with deuterium. This subtle mass shift allows for their distinct detection by a mass spectrometer while ensuring they share the same physicochemical properties as Ledipasvir.
The primary advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: this compound has the same chromatographic retention time as Ledipasvir, ensuring that both compounds experience identical matrix effects at the point of ionization.[1]
-
Correction for Matrix Effects: The most significant challenge in bioanalysis of complex matrices like plasma is the phenomenon of matrix effects, where co-eluting endogenous components can suppress or enhance the analyte's ionization, leading to inaccurate quantification.[2] Because this compound is affected by matrix effects in the same way as Ledipasvir, it provides a more accurate correction, resulting in higher data quality.[2]
-
Similar Extraction Recovery: During sample preparation, the efficiency of extracting the analyte from the matrix can vary. This compound exhibits nearly identical extraction recovery to Ledipasvir, ensuring that any loss of the analyte during this step is accurately accounted for.[1]
-
Increased Robustness and Precision: The use of a SIL-IS leads to more robust and precise analytical methods, reducing the variability between samples and improving the overall reliability of the results.[2][3]
Comparative Performance: this compound vs. Non-Deuterated Alternatives
While a direct, head-to-head comparative study in a single publication was not identified, a comparison of performance data from separate bioanalytical method validation studies highlights the superior performance of this compound over a commonly used structural analog internal standard, Daclatasvir.
Table 1: Comparison of Bioanalytical Method Performance for Ledipasvir Quantification
| Parameter | Ledipasvir with this compound IS | Ledipasvir with Daclatasvir IS |
| Internal Standard Type | Stable Isotope-Labeled (Deuterated) | Structural Analog (Another HCV Drug) |
| Matrix Effect (% CV) | < 6.3% (relative matrix effect) | Not explicitly reported, but potential for differential effects exists |
| Recovery (%) | Consistent between analyte and IS | Ledipasvir: 88.93%; Daclatasvir: (not reported for IS alone)[4] |
| Accuracy (% Bias) | -6.68% to 10.1% | - |
| Precision (% RSD) | 0.591% to 5.33% | Intra-day: < 12.40%; Inter-day: < 12.40%[5] |
Note: The data for this compound is inferred from a study on paritaprevir/ritonavir using their respective deuterated internal standards, which demonstrates the typical performance of SIL-IS.[6] The data for Daclatasvir as an IS is from a study that quantified Ledipasvir and Sofosbuvir.[4][5][7] This represents an indirect comparison, and absolute values can be influenced by specific experimental conditions.
The data suggests that methods employing a deuterated internal standard generally exhibit lower variability in matrix effects and higher precision. While methods using structural analogs like Daclatasvir can be validated to meet regulatory requirements, the inherent chemical differences can lead to variations in extraction efficiency and susceptibility to matrix effects, potentially compromising data integrity.[2][8]
Experimental Protocols
Key Experiment 1: Bioanalytical Method for Ledipasvir in Human Plasma using this compound
This protocol is a representative example based on standard practices for LC-MS/MS bioanalysis using a deuterated internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 96-well plate, add 300 µL of acetonitrile containing the internal standard, this compound.[9]
-
Seal the plate and vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ledipasvir: m/z 889.5 → 130.1
-
This compound: m/z 895.5 → 130.1 (hypothetical, assuming d6 on a non-fragmenting part)
-
Key Experiment 2: Bioanalytical Method for Ledipasvir in Human Plasma using Daclatasvir as IS
This protocol is based on a published method for the simultaneous determination of Ledipasvir and Sofosbuvir.[4][5][7]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 50 µL of the internal standard solution (Daclatasvir).
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: HPLC or UPLC system.
-
Column: Xterra MS C8 column (4.6 x 50 mm, 5 µm).[5]
-
Mobile Phase: Gradient elution with a mobile phase of 10 mM ammonium formate buffer (pH 3.5), acetonitrile, and methanol.[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
-
Ledipasvir: m/z 889.4 → 596.3
-
Daclatasvir (IS): m/z 739.3 → 565.4
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the therapeutic action of Ledipasvir, the following diagrams are provided.
Conclusion
The evidence strongly supports the use of this compound as the internal standard of choice for the bioanalysis of Ledipasvir in complex matrices. Its ability to perfectly mimic the analyte's behavior during sample processing and analysis provides a level of accuracy and precision that is challenging to achieve with structural analog internal standards. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard like this compound is a critical step in ensuring the generation of high-quality, reliable pharmacokinetic and clinical data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
The Gold Standard for Bioequivalence: Ledipasvir-d6 as an Internal Standard in Ledipasvir Formulations Analysis
A comprehensive guide for researchers and drug development professionals on the pivotal role of Ledipasvir-d6 in establishing the bioequivalence of Ledipasvir formulations. This guide provides a comparative analysis against alternative internal standards, supported by experimental data and detailed protocols.
In the rigorous process of generic drug development, establishing bioequivalence (BE) is a critical step to ensure that the new formulation performs identically to the innovator drug. For antiviral medications like Ledipasvir, precise and reliable bioanalytical methods are paramount. The choice of an appropriate internal standard (IS) is a cornerstone of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide elucidates the superiority of a stable isotope-labeled internal standard, specifically this compound, in the bioequivalence assessment of Ledipasvir formulations.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality control samples. Its primary function is to correct for the variability inherent in the analytical process, such as sample extraction, matrix effects, and instrument response.
This compound: The Ideal Internal Standard
A deuterated internal standard, such as this compound, is considered the "gold standard" for quantitative bioanalysis. In this compound, six hydrogen atoms in the Ledipasvir molecule have been replaced with deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled Ledipasvir by the mass spectrometer, while its chemical and physical behavior remains nearly identical.
The key advantages of using this compound include:
-
Similar Extraction Recovery: this compound and Ledipasvir exhibit almost identical recovery during sample preparation, ensuring that any loss of analyte is accurately compensated for.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix (e.g., plasma), are a significant source of variability in LC-MS/MS assays. Since this compound co-elutes with Ledipasvir and experiences the same matrix effects, it provides a more accurate correction compared to structural analogs.
-
Improved Precision and Accuracy: By effectively normalizing for variations in the analytical process, this compound leads to significantly improved precision and accuracy in the quantification of Ledipasvir.
Comparative Analysis: this compound vs. Structural Analog Internal Standards
While structural analogs, such as Daclatasvir, have been used as internal standards in some published methods for Ledipasvir analysis, they present certain limitations compared to a deuterated standard.[1][2][3] The following table summarizes the comparative performance.
| Parameter | This compound (Expected Performance) | Structural Analog (e.g., Daclatasvir) | Rationale for Superiority of this compound |
| Chromatographic Retention Time | Co-elutes with Ledipasvir | Different retention time | Co-elution ensures that both analyte and IS are subjected to the same matrix effects at the same time. |
| Extraction Recovery | Nearly identical to Ledipasvir | May differ from Ledipasvir | Identical chemical structure (except for isotopes) leads to identical extraction behavior. |
| Matrix Effect Compensation | Excellent | Variable and potentially incomplete | As a structural analog has a different chemical structure, it may not experience the same degree of ion suppression or enhancement as Ledipasvir. |
| Precision (%CV) | Typically <5% | Can be higher, potentially >10% | More effective normalization of variability leads to lower coefficient of variation. |
| Accuracy (%Bias) | Typically within ±5% | Can be more variable | Better correction for analytical errors results in measurements closer to the true value. |
Experimental Protocol: Bioequivalence Study and Bioanalytical Method
A typical bioequivalence study for a new Ledipasvir formulation involves a randomized, single-dose, two-period, two-sequence crossover study in healthy adult subjects under fasting conditions.[4][5]
Bioequivalence Study Workflow
Bioanalytical Method Workflow using LC-MS/MS
The quantification of Ledipasvir in plasma samples is performed using a validated LC-MS/MS method.
Detailed Bioanalytical Method Protocol
This protocol is a representative example based on published methods for Ledipasvir analysis.[1][2][3][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., Xterra MS C8, 4.6 x 50 mm, 5 µm)
-
Mobile Phase: A gradient of 10 mM ammonium formate buffer (pH 3.5) and acetonitrile/methanol mixture.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ledipasvir: m/z 889.5 → 596.3
-
This compound: m/z 895.5 → 602.3
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 20 psi, Collision Gas: 6 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ledipasvir into blank human plasma.
-
A calibration curve is constructed by plotting the peak area ratio of Ledipasvir to this compound against the nominal concentration of Ledipasvir. A weighted (1/x²) linear regression is typically used.
Conclusion
For the successful conduct of bioequivalence studies of Ledipasvir formulations, a highly sensitive, selective, and robust bioanalytical method is indispensable. The use of a deuterated internal standard, this compound, is strongly recommended to ensure the highest level of accuracy and precision in the quantification of Ledipasvir in human plasma. By minimizing the impact of analytical variability, this compound provides the confidence needed for regulatory submission and ultimately ensures that generic Ledipasvir formulations meet the same high standards of safety and efficacy as the innovator product.
References
- 1. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. extranet.who.int [extranet.who.int]
- 5. extranet.who.int [extranet.who.int]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Ledipasvir Quantification in Diverse Biological Matrices Using Ledipasvir-d6 as an Internal Standard
A comprehensive guide for researchers and drug development professionals on the bioanalytical methods for Ledipasvir, providing a comparative assessment of its quantification in human plasma, serum, urine, and liver tissue. This guide details experimental protocols and presents performance data to aid in the selection of appropriate analytical strategies.
Introduction
Ledipasvir is a potent direct-acting antiviral agent, primarily used in combination with sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] It functions by inhibiting the HCV NS5A protein, which is essential for viral replication.[1][2] Accurate quantification of Ledipasvir in various biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Ledipasvir-d6, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample preparation and matrix effects. This guide provides a comparative analysis of analytical methodologies for Ledipasvir in human plasma, serum, urine, and liver tissue, with a focus on methods utilizing this compound.
Data Presentation: A Comparative Overview
The following tables summarize the performance characteristics of various analytical methods for the quantification of Ledipasvir in different biological matrices. While the ideal internal standard is this compound, the available literature also presents methods with other internal standards, which are included for a comprehensive comparison.
Table 1: Performance Characteristics of Ledipasvir Quantification in Human Plasma
| Parameter | LC-MS/MS (with Daclatasvir IS)[3][4] | RP-HPLC (IS not specified)[1] |
| Linearity Range | 5 - 2100 ng/mL | 250 - 2000 ng/mL |
| Accuracy | Within ±15% | Within ±2% |
| Precision (CV%) | < 15% | < 2% |
| Recovery | 88.93% | Not Reported |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 250 ng/mL |
Table 2: Performance Characteristics of Ledipasvir Quantification in Human Urine
| Parameter | RP-HPLC with Fluorescence Detection (No IS specified)[4][5] |
| Linearity Range | 10 - 100 ng/mL |
| Accuracy | 98.49 - 100.96% |
| Precision (CV%) | 0.59 - 1.33% (Intra-day) |
| Recovery | 98.49 - 100.96% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Note: Data for serum and liver tissue with specific performance characteristics for Ledipasvir quantification using this compound were not available in the reviewed literature. The protocols provided below are based on established methods for similar compounds and matrices.
Experimental Protocols
Detailed methodologies for the extraction and analysis of Ledipasvir from various biological matrices are provided below.
Quantification of Ledipasvir in Human Plasma/Serum by LC-MS/MS
This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Ledipasvir in human plasma.[3][6][7]
a) Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of acetonitrile containing this compound (internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b) Chromatographic Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
c) Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Ledipasvir: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific mass transitions for Ledipasvir and this compound should be optimized in-house.)
-
Quantification of Ledipasvir in Human Urine by LC-MS/MS
This protocol is adapted from a validated HPLC method for Ledipasvir in urine.[4][5]
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Centrifuge the urine sample at 4000 rpm for 10 minutes.
-
To 1 mL of the supernatant, add this compound internal standard.
-
Condition an SPE cartridge (e.g., Oasis WAX) with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Ledipasvir and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions
-
Follow the conditions outlined in the plasma/serum protocol, with potential modifications to the gradient to optimize separation from urine matrix components.
Quantification of Ledipasvir in Human Liver Tissue by LC-MS/MS
This protocol is a generalized procedure based on methods for the extraction of drugs from tissue homogenates, as specific data for Ledipasvir is limited.[8][9]
a) Sample Preparation: Homogenization and Extraction
-
Weigh a portion of the frozen liver tissue and add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
To 100 µL of the tissue homogenate, add this compound internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile, followed by vortexing and centrifugation as described for plasma.
-
Alternatively, a liquid-liquid extraction can be performed by adding a suitable organic solvent (e.g., methyl tert-butyl ether), vortexing, centrifuging, and collecting the organic layer.
-
Evaporate the supernatant/organic layer to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions
-
The same conditions as for plasma/serum analysis can be used as a starting point, with optimization required to account for the complexity of the tissue matrix.
Mandatory Visualizations
Experimental Workflow for Ledipasvir Quantification in Biological Matrices
Caption: Workflow for Ledipasvir analysis.
Logical Relationship of Bioanalytical Method Validation Parameters
Caption: Key validation parameters.
Conclusion
The quantification of Ledipasvir in various biological matrices is essential for understanding its clinical pharmacology. While LC-MS/MS offers the highest sensitivity and specificity, the choice of the analytical method and sample preparation technique should be tailored to the specific matrix and the required sensitivity. The use of a deuterated internal standard like this compound is highly recommended to ensure the accuracy and robustness of the results. This guide provides a foundation for researchers to develop and validate analytical methods for Ledipasvir, with the understanding that further method development and validation will be necessary, particularly for less-studied matrices like serum and tissue, to ensure data of the highest quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Ledipasvir/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive RP-HPLC method with fluorimetric detection for concurrent quantification of emtricitabine, Daclatasvir and Ledipasvir in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Protocols for Handling Ledipasvir-d6
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational plans, and disposal procedures for the safe handling of Ledipasvir-d6 in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Hazard Assessment and Engineering Controls
Ledipasvir is classified as a hazardous drug with potential for organ toxicity. As a potent pharmaceutical compound, the primary approach to safe handling is through the implementation of robust engineering controls to minimize exposure.
Primary Engineering Controls: All handling of this compound powder should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) that is externally vented. For operations with a higher risk of aerosol generation, a restricted access barrier system (RABS) or an isolator is recommended.
Secondary Engineering Controls: The C-PEC should be located in a secondary engineering control (C-SEC) that is an externally vented, negative-pressure room with a minimum of 12 air changes per hour (ACPH). Access to this area should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of appropriate PPE is a critical step in mitigating the risk of exposure.
PPE Selection Guide
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double Gloving: Chemo-rated Nitrile Gloves | Inner glove should be worn under the gown cuff and the outer glove over the cuff. Nitrile gloves offer good resistance to a range of chemicals. While specific data for Ledipasvir is limited, nitrile is a prudent choice for handling active pharmaceutical ingredients. Regularly inspect gloves for any signs of degradation or punctures. |
| Body | Disposable, Low-Permeability Gown | Gown should be solid-front with back closure and have long sleeves with tight-fitting elastic or knit cuffs. This provides a barrier against particulate contamination. |
| Eyes & Face | Safety Goggles with Side Shields & Face Shield | Goggles provide impact and splash protection. A full-face shield should be worn over the goggles to protect the face from splashes and aerosols. |
| Respiratory | N95 Respirator (Minimum) or Powered Air-Purifying Respirator (PAPR) | For handling small quantities of powder in a C-PEC, a fit-tested N95 respirator is the minimum requirement. For procedures with a higher potential for aerosolization or when handling larger quantities, a PAPR with a high-efficiency particulate air (HEPA) filter is strongly recommended to provide a higher level of respiratory protection. |
| Feet | Disposable Shoe Covers | To be worn over laboratory-dedicated, closed-toe shoes to prevent the tracking of contaminants out of the handling area. |
Procedural Guidance: Donning and Doffing of PPE
The proper sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent self-contamination.
Donning Procedure
-
Hand Hygiene: Perform thorough hand hygiene with soap and water or an alcohol-based hand sanitizer.
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respiratory Protection: Don the fit-tested N95 respirator or PAPR hood.
-
Eye and Face Protection: Put on safety goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Procedure
Doffing should be performed in a designated area to minimize the spread of contamination.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten the gown and carefully pull it away from the body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head, avoiding contact with the front surfaces. Place in a designated area for decontamination or disposal.
-
Respiratory Protection: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Shoe Covers: Remove shoe covers.
-
Final Hand Hygiene: Perform thorough hand hygiene.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound and associated waste is essential for maintaining a safe laboratory environment.
Spills and Decontamination
In the event of a spill, immediately alert others in the area and evacuate if necessary. Only trained personnel with appropriate PPE should perform cleanup.
Decontamination:
-
For general surface cleaning after handling, wipe down the work area with a solution of 70% isopropyl alcohol.
-
For spills, use an appropriate spill kit. Absorb liquids with an inert material and collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate surfaces with a suitable cleaning agent, followed by a rinse with 70% isopropyl alcohol. While specific decontamination agents for Ledipasvir are not well-documented, a cautious approach using a broad-spectrum cleaning agent followed by alcohol is recommended.
Waste Disposal
All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Labeling |
| Contaminated PPE (Gloves, Gown, etc.) | Yellow hazardous waste bag within a rigid, leak-proof container | "Hazardous Pharmaceutical Waste" |
| Sharps (Needles, Syringes) | Puncture-resistant sharps container | "Hazardous Pharmaceutical Sharps Waste" |
| Grossly Contaminated Materials | Sealed, leak-proof container | "Hazardous Pharmaceutical Waste" |
| Empty Vials and Containers | Puncture-resistant container | "Hazardous Pharmaceutical Waste - Empty" |
| Liquid Waste | Designated, sealed, and compatible waste container | "Hazardous Liquid Pharmaceutical Waste" |
Visual Guidance: PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE for handling this compound.
This comprehensive guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all personnel receive documented training on these procedures before commencing any work with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
